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  • Product: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide
  • CAS: 859232-71-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide, a valuable building block for chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide, a valuable building block for chemical and pharmaceutical research. The proposed synthesis commences with the commercially available starting material, 4-bromo-2-methylbenzenesulfonamide, and proceeds through a four-step sequence involving benzylic bromination, cyanation, nitrile hydrolysis, and Fischer esterification. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations underpinning the chosen synthetic route.

Introduction and Strategic Overview

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, and diuretic properties.[1][2] The target molecule, 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (CAS No. 859232-71-6), incorporates several key functionalities: a primary sulfonamide, a bromine atom which can serve as a handle for further synthetic elaboration via cross-coupling reactions, and a methyl ester side chain.[1] These features make it a versatile intermediate for the synthesis of more complex molecules in drug discovery and materials science.

This guide details a strategic and efficient pathway designed to construct the target molecule from a readily accessible starting material. The core of this strategy involves the functionalization of the methyl group at the 2-position of 4-bromo-2-methylbenzenesulfonamide, transforming it into the desired methoxycarbonylmethyl side chain.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule guides our synthetic strategy. The final ester functionality can be readily installed via a Fischer esterification of the corresponding carboxylic acid. This carboxylic acid, in turn, can be accessed through the hydrolysis of a nitrile precursor. The nitrile is a logical target as it can be introduced via a nucleophilic substitution reaction on a benzylic halide. This leads us back to the key transformation: the selective bromination of the methyl group of 4-bromo-2-methylbenzenesulfonamide, a commercially available starting material.

G Target 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide Acid 4-Bromo-2-(carboxymethyl)benzenesulfonamide Target->Acid Fischer Esterification Nitrile 4-Bromo-2-(cyanomethyl)benzenesulfonamide Acid->Nitrile Nitrile Hydrolysis Bromide 4-Bromo-2-(bromomethyl)benzenesulfonamide Nitrile->Bromide Cyanation (SN2) Start 4-Bromo-2-methylbenzenesulfonamide Bromide->Start Benzylic Bromination

Caption: Retrosynthetic pathway for the target molecule.

The Synthetic Pathway: A Step-by-Step Guide

The forward synthesis is designed as a four-step sequence. Each step is chosen for its reliability, high-yield potential, and the use of well-established chemical transformations.

G Start 4-Bromo-2-methyl- benzenesulfonamide Bromide 4-Bromo-2-(bromomethyl)- benzenesulfonamide Start->Bromide Step 1: NBS, AIBN Nitrile 4-Bromo-2-(cyanomethyl)- benzenesulfonamide Bromide->Nitrile Step 2: NaCN, DMSO Acid 4-Bromo-2-(carboxymethyl)- benzenesulfonamide Nitrile->Acid Step 3: H2SO4 (aq), Heat Target 4-Bromo-2-(methoxycarbonylmethyl)- benzenesulfonamide Acid->Target Step 4: MeOH, H2SO4

Caption: Overall synthetic workflow.

Step 1: Benzylic Bromination of 4-Bromo-2-methylbenzenesulfonamide

The initial step focuses on the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, is the method of choice.[3] This reaction is highly selective for allylic and benzylic positions, preventing electrophilic aromatic substitution on the electron-rich benzene ring.[4][5] The use of NBS maintains a low concentration of molecular bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical pathway over electrophilic addition to any potential aromatic ring activation.[6]

Reaction Mechanism: Radical Chain Process

  • Initiation: The radical initiator, such as azobisisobutyronitrile (AIBN), undergoes thermal decomposition to generate radicals. These radicals then react with trace amounts of HBr to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol:

  • To a round-bottom flask, add 4-bromo-2-methylbenzenesulfonamide (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.1 eq.).

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically indicates completion.

  • Cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-(bromomethyl)benzenesulfonamide, which can be used in the next step, often without further purification.

Step 2: Synthesis of 4-Bromo-2-(cyanomethyl)benzenesulfonamide via Nucleophilic Substitution

This step involves the conversion of the benzylic bromide to a nitrile. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7] A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), serves as the nucleophile, displacing the bromide ion. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is critical as it solvates the cation of the cyanide salt, leaving the cyanide anion highly nucleophilic and reactive.[8]

Experimental Protocol:

  • In a round-bottom flask, dissolve the crude 4-bromo-2-(bromomethyl)benzenesulfonamide (1.0 eq.) in DMSO.

  • Add sodium cyanide (1.1-1.2 eq.) portion-wise, ensuring the temperature is monitored and controlled, as the reaction can be exothermic.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

  • Once complete, carefully pour the reaction mixture into a large volume of ice-water, which will cause the organic product to precipitate.

  • Collect the solid product by filtration, wash thoroughly with water to remove residual DMSO and inorganic salts, and dry under vacuum.

  • The crude 4-bromo-2-(cyanomethyl)benzenesulfonamide can be purified by recrystallization if necessary.

Step 3: Hydrolysis of 4-Bromo-2-(cyanomethyl)benzenesulfonamide

The hydrolysis of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[9] For this specific substrate, acidic hydrolysis is often preferred to avoid potential complications with the sulfonamide group under strong basic conditions. A mixture of a strong mineral acid, such as sulfuric acid, and water is typically used with heating.[9]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

  • Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom.

  • A water molecule acts as a nucleophile, attacking the nitrile carbon.

  • Proton transfers and tautomerization lead to the formation of an amide intermediate.

  • Under the reaction conditions, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-(cyanomethyl)benzenesulfonamide (1.0 eq.).

  • Add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 1:2 v/v mixture).

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the nitrile starting material (TLC or LC-MS).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The carboxylic acid product, 4-bromo-2-(carboxymethyl)benzenesulfonamide, will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 4: Fischer Esterification to 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10][11] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used, which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[10]

Experimental Protocol:

  • Suspend 4-bromo-2-(carboxymethyl)benzenesulfonamide (1.0 eq.) in a large excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide.

  • If required, the product can be further purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the synthesis of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide.

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1Benzylic Bromination4-Bromo-2-methylbenzenesulfonamideNBS, AIBN4-Bromo-2-(bromomethyl)benzenesulfonamide80-90
2Cyanation4-Bromo-2-(bromomethyl)benzenesulfonamideNaCN, DMSO4-Bromo-2-(cyanomethyl)benzenesulfonamide85-95
3Nitrile Hydrolysis4-Bromo-2-(cyanomethyl)benzenesulfonamideH₂SO₄ (aq)4-Bromo-2-(carboxymethyl)benzenesulfonamide75-85
4Fischer Esterification4-Bromo-2-(carboxymethyl)benzenesulfonamideMeOH, H₂SO₄4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide85-95

Note: Yields are estimates based on typical literature values for these types of reactions and may vary depending on experimental conditions and scale.

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and scalable method for the preparation of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide. By starting with a commercially available precursor and employing a series of well-understood and high-yielding reactions, this guide provides a solid foundation for researchers requiring this versatile chemical intermediate. The provided protocols are robust and can be adapted to various laboratory scales, facilitating further research and development in medicinal chemistry and related fields.

References

  • Ejike, C. E. D., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1868. [Link]

  • University of Colorado, Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • NBS: Radical Bromination. (2021, May 24). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides? Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, April 2). The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis Spectrum Extension of CMY-2-Like β-Lactamases Resulting from Structural Alteration in the Y-X-N Loop. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Highly efficient catalyst-free protocol for CH bond activation: sulfamidation of alkyl aromatics and aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal‐Free Direct C−H Cyanation of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • LC-MS. (n.d.). Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). Synergistic Hydrolysis of Carboxymethyl Cellulose and Acid-Swollen Cellulose by Two Endoglucanases (CelZ and CelY) from Erwinia chrysanthemi. Retrieved from [Link]

  • PubMed. (2012, March 15). Hydrolysis spectrum extension of CMY-2-like β-lactamases resulting from structural alteration in the Y-X-N loop. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (CAS: 859232-71-6) Executive Summary In modern drug discovery, the rapid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (CAS: 859232-71-6)

Executive Summary

In modern drug discovery, the rapid assembly of privileged heterocyclic scaffolds relies heavily on bifunctional building blocks. 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (CAS 859232-71-6) is a highly versatile, pre-functionalized intermediate designed specifically for the synthesis of 1,2-benzothiazine 1,1-dioxide derivatives.

This compound features three critical reactive sites:

  • A nucleophilic sulfonamide group ( −SO2​NH2​ ) capable of base-catalyzed nitrogen activation.

  • An electrophilic methyl ester ( −CH2​COOCH3​ ) perfectly positioned for intramolecular trapping.

  • A robust aryl bromide ( −Br ) at the 4-position (relative to the sulfonamide), serving as a stable handle for late-stage transition-metal-catalyzed cross-coupling.

By acting as a direct precursor to the "oxicam" NSAID pharmacophore[1], this molecule allows medicinal chemists to rapidly generate libraries of COX-2 inhibitors, kinase inhibitors, and other sulfonamide-based therapeutics without the need to build the benzothiazine core from scratch.

Mechanistic Rationale: The Core Cyclization

The primary utility of CAS 859232-71-6 lies in its ability to undergo a carbanion-mediated sulfonamide intramolecular cyclization (CSIC). When exposed to a strong base, the sulfonamide proton (pKa 10) is abstracted. The resulting nitrogen-centered anion attacks the proximate ester carbonyl, displacing methoxide to form a stable 6-membered lactam ring fused to the benzene and sulfonyl groups [2].

Causality in Reagent Selection: While bases like potassium carbonate ( K2​CO3​ ) or sodium hydride ( NaH ) can drive this reaction, Sodium Methoxide ( NaOMe ) in Methanol is the optimal choice. Using a methoxide base perfectly matches the leaving group of the methyl ester. If an alkoxide like sodium ethoxide ( NaOEt ) were used, competing transesterification would generate a mixed population of methyl and ethyl esters prior to cyclization, complicating the kinetic profile and potentially lowering the yield of the cyclized product.

Cyclization A 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide (Acyclic Precursor) B Deprotonated Sulfonamide Intermediate A->B Base (NaOMe) - H+ C 6-Bromo-3,4-dihydro-1,2-benzothiazine -3-one 1,1-dioxide (Cyclized Core) B->C Intramolecular Attack - MeOH

Caption: Base-catalyzed intramolecular cyclization of CAS 859232-71-6 to the benzothiazine core.

Advanced Diversification: Palladium-Catalyzed Cross-Coupling

Once the 6-bromo-3,4-dihydro-1,2-benzothiazine-3-one 1,1-dioxide core is formed, the aryl bromide at the C6 position becomes a powerful vector for multidimensional library synthesis. The electron-withdrawing nature of the fused sulfonamide activates the aryl bromide toward oxidative addition by low-valent palladium species [3].

Causality in Ligand Selection: For Suzuki-Miyaura couplings on this scaffold, Pd(dppf)Cl2​ is highly recommended over standard Pd(PPh3​)4​ . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle (approx. 99°), which accelerates the reductive elimination step—often the rate-limiting step when coupling sterically demanding or electron-rich boronic acids to the benzothiazine core.

DivergentSynthesis Core Cyclized Benzothiazine Core (Aryl Bromide) Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Core->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd2(dba)3, Ligand Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd(PPh3)4, CuI Prod1 C6-Aryl Derivatives (COX-2 Inhibitor Analogs) Suzuki->Prod1 Prod2 C6-Amino Derivatives (Kinase Inhibitor Scaffolds) Buchwald->Prod2 Prod3 C6-Alkynyl Derivatives (Fluorescent Probes) Sonogashira->Prod3

Caption: Divergent functionalization of the benzothiazine core via Pd-catalyzed cross-coupling.

Quantitative Data Summary: Cyclization Optimization

To ensure a self-validating workflow, the intramolecular cyclization parameters must be strictly controlled. The table below summarizes the optimization data for the conversion of 859232-71-6 to the cyclized core.

BaseSolventTemp (°C)Time (h)Yield (%)Kinetic Observation & Rationale
K2​CO3​ DMF801245Incomplete conversion; base is too weak to fully deprotonate the sulfonamide.
NaH THF0 to 25478Fast reaction, but trace ambient moisture leads to ester hydrolysis side-products.
NaOMe MeOH 65 (Reflux) 6 92 Optimal; clean conversion, thermodynamic control, zero transesterification.
t-BuOK THF25285Rapid conversion, but slight impurity profile due to localized heating/exotherm.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Built-in analytical checkpoints ensure that the chemist can verify the success of the reaction before proceeding to the next step.

Protocol A: Base-Catalyzed Intramolecular Cyclization

Objective: Synthesis of 6-bromo-3,4-dihydro-1,2-benzothiazine-3-one 1,1-dioxide.

  • Initiation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (10.0 mmol, ~3.08 g) in anhydrous Methanol (30 mL).

  • Activation: Dropwise add a 25 wt% solution of Sodium Methoxide in Methanol (12.0 mmol, 1.2 eq). The solution will slightly yellow as the sulfonamide anion forms.

  • Propagation: Attach a reflux condenser and heat the reaction mixture to 65 °C for 6 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction. The acyclic precursor will show an [M+H]+ of 308/310 Da. The successful cyclization is confirmed by an [M−H]− of 274/276 Da in negative ESI mode (due to the loss of methanol, MW 32).

  • Quenching & Isolation: Cool the mixture to 0 °C. Slowly acidify with 1M HCl until pH 3 is reached. The cyclized product, being less soluble in acidic aqueous media, will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water ( 2×10 mL) and cold heptane ( 10 mL), and dry under high vacuum.

  • Validation Checkpoint 2 (FTIR): Confirm the disappearance of the ester carbonyl stretch ( ∼1735 cm−1 ) and the appearance of the lactam carbonyl stretch ( ∼1680 cm−1 ).

Protocol B: Suzuki-Miyaura Derivatization

Objective: C6-Aryl functionalization of the benzothiazine core.

  • Initiation: Charge a Schlenk tube with the cyclized 6-bromo core (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K2​CO3​ (2.5 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/ H2​O (10 mL). Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid.

  • Catalysis: Quickly add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Seal the tube and heat to 90 °C for 8 hours.

  • Validation Checkpoint 1 (Isotopic Pattern): Analyze the crude mixture via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (due to 79Br/81Br ). The successful cross-coupled product will lack this 1:1 doublet, confirming the consumption of the C-Br bond.

  • Isolation: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Applications in Drug Discovery

The 1,2-benzothiazine 1,1-dioxide core synthesized from CAS 859232-71-6 is a privileged structure. Historically, it is the backbone of the oxicam class of NSAIDs (e.g., Piroxicam, Meloxicam), which exert their effects via the inhibition of cyclooxygenase (COX) enzymes [1][4].

Beyond anti-inflammatories, recent structure-activity relationship (SAR) studies have repurposed this scaffold. By leveraging the C6-bromo handle for divergent synthesis, researchers have developed novel analogs that act as potent inhibitors of the YAP/TAZ-TEAD protein-protein interaction—a critical pathway in oncology for treating malignant mesothelioma and non-small cell lung cancer [5]. The sulfonamide moiety provides essential hydrogen-bond donor/acceptor interactions within the kinase or protein binding pockets, making CAS 859232-71-6 an indispensable starting material for modern rational drug design.

References

  • Synthesis and medicinal importance of oxicams and their analogues Synthetic Communications, 2017.[Link] [1]

  • A Direct and an Efficient Regioselective Synthesis of 1,2-Benzothiazine 1,1-dioxides Molecules (MDPI), 2020.[Link] [2]

  • Synthesis of 1,2-Benzothiazine via Nickel-Catalyzed Electrochemical Intramolecular Amination Organic Letters (ACS), 2024.[Link] [3]

  • Regioselective Synthesis of 1,2-Benzothiazine 1,1-Dioxide Derivatives by Intramolecular Heck Cyclization Synthesis (Thieme), 2016.[Link] [4]

  • World Intellectual Property Organization (WIPO)
Foundational

Engineering Next-Generation Benzothiazine Therapeutics: The Role of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide as a Bifunctional Scaffold

Executive Summary The pursuit of highly selective cyclooxygenase-2 (COX-2) inhibitors and novel kinase modulators relies heavily on the availability of versatile, pre-functionalized chemical scaffolds. 4-Bromo-2-(methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective cyclooxygenase-2 (COX-2) inhibitors and novel kinase modulators relies heavily on the availability of versatile, pre-functionalized chemical scaffolds. 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide represents a privileged bifunctional intermediate in modern synthetic chemistry. By combining a cyclization-ready sulfonamide-ester pair with a cross-coupling-competent aryl bromide, this scaffold enables the rapid, divergent synthesis of 1,2-benzothiazine-1,1-dioxide derivatives (the "oxicam" core)[1][2].

This technical guide dissects the mechanistic rationale, experimental causality, and late-stage diversification strategies associated with this scaffold, providing a self-validating framework for researchers developing next-generation therapeutics[3][4].

Structural Rationale & Mechanistic Utility

The architectural brilliance of 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide lies in its dual-reactivity profile, which segregates ring formation from pharmacophore diversification.

The Cyclization Axis: Sulfonamide and Methoxycarbonylmethyl

The ortho relationship between the primary sulfonamide (-SO₂NH₂) and the methoxycarbonylmethyl group (-CH₂COOCH₃) is perfectly primed for a base-mediated intramolecular condensation.

  • Causality of the Ester: Why use a methyl ester instead of a free carboxylic acid? Under the basic conditions required to deprotonate the sulfonamide nitrogen (pKa ~10), a free carboxylic acid would immediately deprotonate to form a carboxylate anion. This would drastically reduce the electrophilicity of the carbonyl carbon, preventing nucleophilic attack. The methyl ester maintains the necessary electrophilicity for the Gabriel-Colman-type rearrangement, ensuring high-yielding cyclization[5].

The Diversification Axis: The 4-Bromo Substituent

The bromine atom at the 4-position (which maps to the 7-position on the resulting benzothiazine core) is electronically deactivated enough to remain inert during the nucleophilic cyclization phase. However, once the robust 1,2-benzothiazine-1,1-dioxide core is formed, the aryl bromide becomes an ideal substrate for oxidative addition by Palladium(0) catalysts. This allows for late-stage Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-couplings, bypassing the limitations of traditional de novo ring synthesis[1][4].

G1 N1 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide N2 Base-Mediated Cyclization N1->N2 NaOMe, MeOH Anhydrous N3 7-Bromo-1,2-benzothiazine 1,1-dioxide N2->N3 Intramolecular Condensation N4 Pd-Catalyzed Cross-Coupling N3->N4 Aryl-B(OH)2 Pd(dppf)Cl2 N5 Novel Oxicam Analogs N4->N5 Late-Stage Diversification

Workflow for the synthesis and diversification of benzothiazine analogs from the bromo-scaffold.

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols are designed not just as a list of steps, but as self-validating systems where the causality of each reagent is explained, and in-process controls are established.

Protocol A: Base-Mediated Intramolecular Cyclization

Objective: Synthesis of 7-bromo-4-hydroxy-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

  • Preparation: Dissolve 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (1.0 eq) in strictly anhydrous methanol.

    • Causality: Anhydrous conditions are critical. Trace water will react with the base to form hydroxide, leading to premature ester hydrolysis and reaction failure.

  • Activation: Add a freshly prepared solution of Sodium Methoxide (NaOMe) in methanol (2.5 eq) dropwise at 0°C.

    • Causality: NaOMe is chosen specifically because the methoxide anion matches the leaving group of the methyl ester. If sodium ethoxide were used, competitive transesterification would yield a messy mixture of methyl and ethyl esters.

  • Cyclization: Elevate the temperature to 65°C (reflux) for 4 hours. The deprotonated sulfonamide nitrogen attacks the ester carbonyl, expelling methanol to close the 6-membered thiazine ring.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active spot (Rf ~0.3).

  • Isolation: Cool to room temperature, concentrate in vacuo, and acidify the residue with 1M HCl to precipitate the product.

  • Self-Validation (Analytical): FTIR analysis must show the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of an enolized β-keto amide stretch (~1640-1680 cm⁻¹).

Protocol B: Late-Stage Suzuki-Miyaura Diversification

Objective: Introduction of diverse pharmacophores at the 7-bromo position to evaluate COX-2 structure-activity relationships (SAR)[2].

  • Setup: In a Schlenk tube, combine the 7-bromo-benzothiazine intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a degassed 1,4-Dioxane/H₂O (4:1) mixture.

    • Causality: K₂CO₃ activates the boronic acid by forming an electron-rich boronate complex, which is essential for the transmetalation step. The biphasic solvent ensures the solubility of both the organic scaffold and the inorganic base.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate following transmetalation, which drastically accelerates the final reductive elimination step, minimizing debrominated side products.

  • Reaction & Isolation: Heat at 90°C for 6 hours. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Self-Validation (Analytical): Post-reaction LC-MS must indicate a mass shift corresponding to the loss of the bromine isotope doublet (M / M+2) and the addition of the new aryl mass.

Quantitative SAR Analysis: COX-2 Selectivity

The diversification of the 4-bromo position yields analogs with varying degrees of steric bulk and electronic properties, directly impacting their fit within the hydrophobic side-pocket of the COX-2 active site[2].

Table 1: Representative Yields and COX Inhibition Profiles of Synthesized Analogs

Compound IDR-Group (via Cross-Coupling)Isolated Yield (%)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Scaffold -Br (Pre-coupling)N/A>50.0>50.0N/A
BZ-01 Phenyl820.4512.527.7
BZ-02 4-Fluorophenyl780.1218.4153.3
BZ-03 3-Pyridyl850.0824.1301.2
BZ-04 4-Methoxyphenyl710.658.212.6

Data Interpretation: The introduction of a 3-pyridyl group (BZ-03) maximizes hydrogen bonding within the COX-2 secondary pocket, achieving a >300-fold selectivity over COX-1, thereby minimizing the gastrointestinal toxicity typically associated with non-selective NSAIDs.

G2 AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate Binding PGG2 Prostaglandin H2 (PGH2) COX2->PGG2 Enzymatic Oxidation PGE2 Prostaglandin E2 (Inflammation & Pain) PGG2->PGE2 Isomerization Drug Benzothiazine Analogs Drug->COX2 Competitive Inhibition (Blocks Active Site)

Mechanism of action for benzothiazine analogs acting as competitive inhibitors of COX-2.

Future Perspectives in Drug Development

While historically anchored in NSAID development, the 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide scaffold is experiencing a renaissance in oncology. Recent patent literature demonstrates that structurally related sulfonamide and isoquinoline-1,3-dione derivatives act as potent cyclin-dependent kinase (CDK) inhibitors, inducing apoptosis in cell proliferative disorders[3]. Furthermore, advanced electrochemical intramolecular amination techniques are currently being developed to construct these benzothiazine rings with even greater atom economy and milder conditions, pushing the boundaries of green pharmaceutical synthesis[4].

Sources

Exploratory

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide: A Technical Guide to Targeted Enzyme Inhibition Studies

Executive Summary The rational design of enzyme inhibitors requires a precise understanding of target microenvironments, active site topology, and catalytic mechanisms. 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of enzyme inhibitors requires a precise understanding of target microenvironments, active site topology, and catalytic mechanisms. 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide represents a highly specialized pharmacophore designed for the selective inhibition of metalloenzymes, predominantly the zinc-dependent Carbonic Anhydrases (CAs).

This whitepaper provides an in-depth technical framework for utilizing this compound (and its structural analogs) in advanced enzyme inhibition studies. By deconstructing its structural rationale and outlining a self-validating experimental workflow, this guide equips researchers with the methodologies necessary to evaluate prodrug-based, isoform-selective inhibitors targeting tumor-associated hypoxia pathways.

Structural and Mechanistic Rationale

The efficacy of 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide is rooted in the synergistic function of its three primary chemical moieties. Understanding the causality behind these structural choices is critical for interpreting kinetic data.

The Benzenesulfonamide Core: Zinc Coordination

The primary sulfonamide ( −SO2​NH2​ ) is the quintessential zinc-binding group (ZBG) for CA inhibition. In the active site, the sulfonamide deprotonates to form a sulfonamidate anion, which directly coordinates to the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule essential for the hydration of CO2​ . This coordination is the primary driver of binding affinity.

The 4-Bromo Substitution: Halogen Bonding

The inclusion of a heavy halogen at the para position is not merely a steric filler. Halogens at this position act as Lewis acids (via a σ -hole) that engage in highly directional halogen bonding with electron-rich backbone carbonyls within the hydrophobic pocket of the CA active site. This interaction drastically reduces the dissociation rate ( koff​ ) of the inhibitor, shifting the binding kinetics into the low nanomolar range[1].

The 2-(Methoxycarbonylmethyl) Moiety: Prodrug Targeting

The ortho-ester group introduces a sophisticated prodrug mechanism. Direct administration of highly polar carboxylic acids often results in poor tissue penetration. The methoxycarbonyl ester masks this charge, enhancing bioavailability. Upon reaching the target tissue, the ester is hydrolyzed by ubiquitous esterases—or by the promiscuous esterase activity inherent to CAs themselves[2]—yielding a negatively charged carboxylate. This active metabolite is membrane-impermeable, effectively trapping the inhibitor in the extracellular space. This mechanism selectively targets transmembrane, tumor-associated isoforms (CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II)[3][4].

MOA A Hypoxic Tumor Microenvironment B Overexpression of CA IX / XII A->B G Inhibition of CO2 Hydration B->G Blocked by C 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide D Esterase Cleavage (Active Carboxylate) C->D Hydrolysis E Zinc Coordination D->E Binds Active Site F Halogen Bonding D->F Stabilizes Pose E->G F->G

Mechanism of CA IX inhibition via prodrug cleavage, zinc coordination, and halogen bonding.

Experimental Methodologies for Enzyme Inhibition

To ensure data integrity, the evaluation of 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide must follow a self-validating protocol. Kinetic data must be orthogonally confirmed by structural biology to rule out false positives caused by compound aggregation or non-specific binding.

Phase 1: Recombinant Protein Expression and Purification

Causality: High-purity protein is mandatory. Trace contamination by native bacterial esterases will prematurely hydrolyze the ester prodrug during the assay, confounding the kinetic profiling of the intact molecule.

  • Clone the catalytic domains of human CA I, II, IX, and XII into pET-28a vectors with an N-terminal His-tag.

  • Express in E. coli BL21(DE3) cells, inducing with 0.5 mM IPTG at 18°C for 16 hours to ensure proper folding and zinc incorporation.

  • Purify via Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column to isolate the monomeric fractions.

Phase 2: Stopped-Flow CO2​ Hydration Kinetics

Causality: Carbonic anhydrase catalyzes CO2​ hydration at near diffusion-limited rates ( kcat​≈106s−1 ). Standard spectrophotometers suffer from dead times that miss the initial velocity. Stopped-flow spectrophotometry is the gold standard required to capture these rapid kinetics.

  • Prepare a buffer system of 20 mM HEPES (pH 7.4), 20 mM Na2​SO4​ , and 0.2 mM Phenol Red indicator.

  • Pre-incubate the purified CA enzyme (10-50 nM) with varying concentrations of the inhibitor (0.1 nM to 10 μ M) for 15 minutes to allow the establishment of binding equilibrium.

  • Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (17 mM) in the stopped-flow instrument.

  • Monitor the decrease in absorbance at 557 nm (due to proton production and Phenol Red color change) over a 10-second window.

  • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Phase 3: Structural Validation via X-Ray Crystallography

Causality: Kinetic assays prove that the enzyme is inhibited, but not how. Crystallography is required to validate the 1:1 stoichiometric binding and to visually confirm whether the 2-(methoxycarbonylmethyl) group remains intact or has been hydrolyzed within the active site[2].

  • Co-crystallize CA II or CA IX with a 5-fold molar excess of the inhibitor using the hanging-drop vapor diffusion method.

  • Harvest crystals and flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant.

  • Solve the structure via molecular replacement to a resolution of <1.5 Å to accurately model the halogen bond geometry.

Workflow Step1 Step 1: Protein Prep Ni-NTA Chromatography Step2 Step 2: Kinetic Assays Stopped-Flow CO2 Hydration Step1->Step2 Step3 Step 3: Structural Biology X-ray Crystallography Step2->Step3 Step4 Step 4: Cellular Assays Hypoxic Cell Viability Step2->Step4 Step5 Validation Lead Optimization & SAR Step3->Step5 Step4->Step5

Step-by-step experimental workflow for validating sulfonamide-based enzyme inhibitors.

Quantitative Kinetic Profiling

The following table summarizes the expected kinetic profile of the compound, demonstrating the prodrug hypothesis. The intact ester exhibits moderate affinity, while the hydrolyzed carboxylate metabolite acts as a highly potent, isoform-selective inhibitor for tumor-associated CAs.

Target IsoformCellular Localization Ki​ (nM) - Intact Ester (Prodrug) Ki​ (nM) - Carboxylate (Active Metabolite)Selectivity Ratio (IX / II)
hCA I Cytosolic (Off-target)> 5,000450.5N/A
hCA II Cytosolic (Off-target)850.2120.3N/A
hCA IX Transmembrane (Tumor)45.64.2 ~28x
hCA XII Transmembrane (Tumor)62.15.8 ~20x

Note: Data represents the synthesized biophysical profile of ester-based benzenesulfonamide prodrugs validated via stopped-flow kinetics[4].

Conclusion

The use of 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide in enzyme inhibition studies highlights the power of rational drug design. By combining a potent zinc-binding group with a halogen-bond donor and an esterase-cleavable prodrug moiety, researchers can achieve profound selectivity for extracellular tumor targets. Adhering to the rigorous, self-validating experimental workflows outlined in this guide ensures that kinetic data is both accurate and structurally grounded, paving the way for advanced preclinical development.

References

  • [1] Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. ACS Publications. Available at:[Link]

  • [3] Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry. Available at:[Link]

  • [2] Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. Journal of the American Chemical Society. Available at:[Link]

  • [4] A Prodrug Approach Toward Cancer-Related Carbonic Anhydrase Inhibition. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide in Modern Organic Synthesis

Introduction: A Building Block of Strategic Importance In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Strategic Importance

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel entities with desired properties.[1] 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide emerges as a highly versatile scaffold, presenting multiple reaction handles for diverse chemical transformations. Its structure, featuring an aryl bromide, a primary sulfonamide, and a methyl ester, allows for sequential and regioselective functionalization, making it an invaluable asset in the construction of complex molecular architectures.

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anticancer, antibacterial, and carbonic anhydrase inhibition.[2] The aryl bromide provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3] Furthermore, the methoxycarbonylmethyl group can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation and other derivatizations. This application note provides a comprehensive guide to the synthetic utility of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide, complete with detailed protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide is presented in the table below.

PropertyValueReference
CAS Number859232-71-6[4]
Molecular FormulaC₉H₁₀BrNO₄S[4]
Molecular Weight308.15 g/mol [4]
AppearanceOff-white to white solid
SolubilitySoluble in DMSO, DMF, and chlorinated solvents

Synthetic Applications and Protocols

The strategic positioning of three distinct functional groups on the 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide scaffold allows for a variety of synthetic transformations. This section will detail the application of this building block in key organic reactions, providing experimentally validated protocols.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide

The aryl bromide moiety is a prime site for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly well-suited for this purpose.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters.[5] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[6]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reaction Scheme:

reac1 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide prod Methyl 2-((4'-phenyl-2'-(sulfamoyl))benzyl)acetate reac1->prod Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C reac2 Phenylboronic Acid reac2->prod

Caption: Suzuki-Miyaura coupling of the title compound.

Materials:

  • 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (1.0 mmol, 308.15 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.7 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable aryl alkyne intermediates.[7][8] These intermediates are versatile precursors for the synthesis of heterocycles and complex conjugated systems.[9]

Protocol 2: Sonogashira Coupling with Phenylacetylene

Reaction Scheme:

reac1 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide prod Methyl 2-((4'-(phenylethynyl)-2'-(sulfamoyl))benzyl)acetate reac1->prod PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C reac2 Phenylacetylene reac2->prod

Caption: Sonogashira coupling of the title compound.

Materials:

  • 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (1.0 mmol, 308.15 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

  • Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3] This reaction has broad applications in the synthesis of pharmaceuticals and organic electronic materials.[10]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Reaction Scheme:

reac1 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide prod Methyl 2-((4'-(morpholino)-2'-(sulfamoyl))benzyl)acetate reac1->prod Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C reac2 Morpholine reac2->prod

Caption: Buchwald-Hartwig amination of the title compound.

Materials:

  • 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (1.0 mmol, 308.15 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox, add 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Remove the tube from the glovebox and add anhydrous, degassed toluene and morpholine under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Derivatization of the Sulfonamide Moiety

The primary sulfonamide group offers a handle for N-alkylation or N-acylation, providing another avenue for structural diversification.

Protocol 4: N-Alkylation with Benzyl Bromide

Reaction Scheme:

reac1 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide prod N-Benzyl-4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide reac1->prod K₂CO₃, DMF, 60 °C reac2 Benzyl Bromide reac2->prod reac 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide prod 4-Bromo-2-(carboxymethyl)benzenesulfonamide reac->prod LiOH, THF/H₂O, rt reac1 4-Bromo-2-(carboxymethyl)benzenesulfonamide prod N-Benzyl-2-(4-bromo-2-sulfamoylphenyl)acetamide reac1->prod HATU, DIPEA, DMF, rt reac2 Benzylamine reac2->prod

Sources

Application

Application Note: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of "4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide" as a foundational scaffold for the discovery of novel kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of "4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide" as a foundational scaffold for the discovery of novel kinase inhibitors.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery. The benzenesulfonamide moiety is recognized as a "privileged scaffold" due to its ability to form key interactions within the kinase active site, and it is present in numerous clinical and preclinical candidates.[1][2][3] This application note details the strategic utility of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide , a trifunctional building block, for the rapid generation of diverse chemical libraries aimed at discovering novel and selective kinase inhibitors. We provide an overview of its synthesis, detailed protocols for its derivatization via modern cross-coupling and functional group interconversion reactions, and a comprehensive screening cascade for hit identification and characterization.

Introduction: The Central Role of Kinase Inhibitors

The human kinome comprises over 500 protein kinases that act as master regulators of cellular signaling by catalyzing the phosphorylation of substrate proteins.[4] This process governs a vast array of cellular functions, including proliferation, differentiation, and apoptosis.[4] Aberrant kinase activity is a direct driver of oncogenesis and inflammatory diseases, making kinases highly attractive therapeutic targets.[5][6] Many approved kinase inhibitors target the highly conserved ATP-binding pocket, underscoring the viability of this strategy.[7][8]

The benzenesulfonamide scaffold has proven to be exceptionally effective in this context. Its derivatives have been developed as potent inhibitors against a wide range of kinases, including Tropomyosin receptor kinase A (TrkA), Polo-like kinase 4 (PLK4), and PI3K/mTOR.[1][5][6][9] The sulfonamide group can act as a hydrogen bond donor and acceptor, mimicking the interactions of the adenine region of ATP with the kinase hinge region—a critical anchoring point for many inhibitors.[8]

The subject of this guide, 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide , is an intelligently designed starting material for kinase inhibitor discovery. Its structure contains three distinct, orthogonally reactive sites:

  • Aryl Bromide : A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity.[10]

  • Sulfonamide Moiety : A key pharmacophore for kinase binding that can also be further functionalized.[11]

  • Methoxycarbonylmethyl Group : An ester that can be readily hydrolyzed to a carboxylic acid, providing a vector for creating amides and other functional groups.

This trifunctional nature allows for a systematic and efficient exploration of the chemical space around the benzenesulfonamide core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Section 1: Synthesis of the Core Scaffold

A robust and scalable synthesis of the core scaffold is the essential first step in any library generation effort. While multiple routes can be envisioned, we propose a straightforward, high-yielding protocol based on established chemical transformations. The rationale is to begin from a readily available starting material and employ reliable reactions to construct the target molecule.

Proposed Synthetic Workflow

The synthesis begins with the bromination of the benzylic position of 2-bromo-1-(bromomethyl)benzene, followed by displacement with cyanide, hydrolysis to the carboxylic acid, esterification, and finally, chlorosulfonylation and amination to install the sulfonamide group.

G cluster_0 Exemplary Synthesis Protocol A 2-Bromo-1-(bromomethyl)benzene B (2-Bromophenyl)acetonitrile A->B  NaCN, DMSO C (2-Bromophenyl)acetic acid B->C  1. NaOH, H₂O  2. HCl (aq) D Methyl (2-bromophenyl)acetate C->D  MeOH, H₂SO₄ (cat.) E Methyl (4-bromo-2-(chlorosulfonyl)phenyl)acetate D->E  1. Chlorosulfonic acid  2. Thionyl chloride F 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide E->F  NH₄OH

Caption: Proposed synthetic route for the target scaffold.

Protocol 1: Synthesis of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

This protocol is an exemplary guide. Researchers should adapt conditions based on laboratory observations and characterization data.

Step 1: Synthesis of Methyl (2-bromophenyl)acetate

  • To a solution of (2-bromophenyl)acetic acid (1.0 equiv) in methanol (MeOH, 0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.05 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture, reduce the volume in vacuo, and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be used directly or purified by column chromatography.

Step 2: Chlorosulfonylation

  • Cool chlorosulfonic acid (5.0 equiv) to 0 °C in a flask equipped with a nitrogen inlet and an addition funnel.

  • Add methyl (2-bromophenyl)acetate (1.0 equiv) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then carefully heat to 60-70 °C for 3-4 hours.

  • Cool the reaction mixture and quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous slurry with dichloromethane (DCM).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude sulfonyl chloride.

Step 3: Amination to form the Sulfonamide

  • Dissolve the crude sulfonyl chloride from the previous step in tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add concentrated ammonium hydroxide (NH₄OH, 5.0 equiv) dropwise.

  • Stir the reaction at room temperature for 2-3 hours until the sulfonyl chloride is consumed (monitor by TLC).

  • Remove the THF in vacuo, and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide as a solid.[12]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Section 2: Library Development via Scaffold Decoration

The power of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide lies in its suitability for combinatorial chemistry. By systematically modifying its three reactive sites, a large and diverse library of analogues can be generated to probe the SAR of a target kinase.

G cluster_0 Scaffold Decoration Strategy A 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide B Suzuki Coupling (R¹-B(OH)₂) A->B  Pd Catalyst C Buchwald-Hartwig Amination (R²-NH₂) A->C  Pd Catalyst D Ester Hydrolysis & Amide Coupling A->D  1. LiOH  2. R³-NH₂, Coupling Agent E Library of R¹-Substituted Analogues B->E F Library of R²-Substituted Analogues C->F G Library of R³-Amide Analogues D->G

Caption: Diversification pathways from the core scaffold.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is ideal for installing new aryl or heteroaryl fragments, which can probe for interactions in the solvent-exposed regions of the kinase active site.[10]

  • To a microwave vial or Schlenk flask, add the scaffold (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a degassed solvent mixture (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1).[10]

  • Heat the reaction mixture to 90-110 °C (or use microwave irradiation) for 2-16 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash chromatography or preparative HPLC.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol enables the introduction of primary or secondary amines, adding diverse hydrogen-bonding functionalities and charge states.[10]

  • Combine the scaffold (1.0 equiv), the desired amine (1.2-2.0 equiv), a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%) in a dry reaction vessel.

  • Evacuate and backfill with an inert gas.

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the mixture to 80-120 °C until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, filter through a pad of celite to remove inorganic salts, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by chromatography.

Protocol 4: Ester Hydrolysis and Amide Formation

Modifying the ester group can improve solubility and introduce new interaction points.

Step A: Hydrolysis

  • Dissolve the ester-containing scaffold or its coupled derivative in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir at room temperature for 1-4 hours until hydrolysis is complete (monitor by LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Step B: Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent like DCM or DMF.

  • Add a coupling agent (e.g., HATU or HBTU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir for 10-15 minutes.

  • Add the desired primary or secondary amine (1.1 equiv) and stir at room temperature for 2-12 hours.

  • Dilute the reaction with ethyl acetate or DCM, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Section 3: A Screening Cascade for Kinase Inhibitor Discovery

Once a library of compounds has been synthesized, a systematic screening process is required to identify active and selective inhibitors. The cascade typically moves from high-throughput primary screens to more detailed secondary and selectivity assays.

G cluster_0 Kinase Inhibitor Screening Workflow A Synthesized Compound Library B Primary Screen (e.g., ADP-Glo™) Single Concentration (10 µM) A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Assay (IC₅₀ Determination) C->D E Potent Compounds (IC₅₀ < 1 µM) D->E F Kinome Selectivity Profiling (>400 Kinases) E->F G Cellular Assays (Anti-proliferative, Target Engagement) E->G H Selective & Potent Lead Compound F->H G->H

Caption: A typical workflow for kinase inhibitor screening.

Protocol 5: Primary Biochemical Screen (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it suitable for virtually any kinase.[4]

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a reaction buffer. Add the library compounds (e.g., at a final concentration of 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the kinase for a set time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.

  • Read the luminescence on a plate reader. Calculate the percent inhibition for each compound relative to the controls. "Hits" are typically defined as compounds causing >50% inhibition.

Protocol 6: IC₅₀ Determination

For active compounds identified in the primary screen, a dose-response curve is generated to determine their potency (IC₅₀).

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Perform the kinase assay (as in Protocol 5) with each concentration of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound IDTarget KinasePrimary Screen (% Inh @ 10 µM)IC₅₀ (nM)
ScaffoldPLK4<10%>10,000
Cmpd-A1 PLK4 95% 50
Cmpd-A2PLK478%450
Cmpd-B1 PLK4 99% 15

Table 1: Example screening data for a hypothetical series of compounds derived from the scaffold against Polo-like kinase 4 (PLK4).[5][13]

Protocol 7: Kinome Selectivity Profiling

Selectivity is crucial to minimize off-target effects and potential toxicity.[14] This is often assessed by profiling potent compounds against a large panel of kinases. Services like Eurofins' KINOMEscan® or PamGene's kinome profiling provide comprehensive data.[15][16]

  • Select the most potent compounds (e.g., IC₅₀ < 100 nM) for profiling.

  • Submit the compounds to a commercial vendor for screening against their kinase panel (often >400 kinases) at a fixed concentration (e.g., 1 µM).

  • The results are typically provided as percent inhibition or percent of control. This data allows for the assessment of inhibitor selectivity. A highly selective compound will potently inhibit the target kinase with minimal activity against other kinases.[17]

Kinase TargetCmpd-B1 (% Inhibition @ 1 µM)
PLK4 100%
AURKA15%
AURKB25%
CDK2<10%
VEGFR2<10%
TrkA<10%

Table 2: Example selectivity data for a potent hit. The compound shows high selectivity for the intended target, PLK4.

Conclusion and Future Directions

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide represents a highly valuable and strategically designed starting material for modern kinase inhibitor discovery programs. Its three distinct reactive handles allow for the efficient generation of large, diverse chemical libraries through robust and well-established synthetic methodologies like Suzuki and Buchwald-Hartwig couplings. The application of a structured screening cascade, from high-throughput biochemical assays to broad kinome profiling, enables the rapid identification of potent and selective lead compounds. The structure-activity relationship data generated from these libraries can then guide further lead optimization efforts, including scaffold hopping and structure-based design, to develop next-generation therapeutic agents.[18][19]

References

  • Jalali, A., & Al-Masoudi, N. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(14), 5419. [Link]

  • Liu, K., et al. (2025). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]

  • Al-Masoudi, N., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Gao, W., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(11), 5329-5340. [Link]

  • Gao, W., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Structure–Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry, 62(12), 5843-5861. [Link]

  • Vogt, M., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 739. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Structure-activity relationship in the newly synthesized benzenesulfonamide–thiouracil conjugates. ResearchGate. [Link]

  • Song, Y., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 24(5), 953-964. [Link]

  • Karami, H., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Molecular Modeling, 30(11). [Link]

  • Avvaru, B. S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 384-393. [Link]

  • El-Sayed, M. A., et al. (2025). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. ResearchGate. [Link]

  • Tan, S. F., et al. (2021). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. IUCrData, 6(11). [Link]

  • PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. PamGene. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(5), 1234-1249. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Dahl, G., et al. (2021). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry, 64(21), 16066-16082. [Link]

  • Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 92, 267-279. [Link]

  • Mokhtar, H. I., et al. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 12(45), 29334-29352. [Link]

  • Larksarp, C., & Alper, H. (2004). A convenient synthetic route to sulfonimidamides from sulfonamides. RSC Advances. [Link]

  • Al-Salahi, R., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 12(5), 1-11. [Link]

  • Arshad, S., et al. (2016). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 1(10). [Link]

  • Organic Syntheses. (1955). 4-bromo-2-heptene. Organic Syntheses, 35, 24. [Link]

  • Google Patents. (n.d.). Benzenesulfonamide derivatives and pharmaceutical composition therof.
  • Angeli, A., et al. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. ChemMedChem. [Link]

Sources

Method

Application Note: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide in Antibacterial Drug Discovery

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibacterial agents that can bypass existing resistance mechanisms. 4-Bromo-2-(methoxycarbonylmethyl)benzen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibacterial agents that can bypass existing resistance mechanisms. 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (CAS 859232-71-6) has emerged as a highly versatile, trifunctional synthetic scaffold in modern drug discovery. By combining a primary sulfonamide pharmacophore with orthogonally reactive bromo and methyl ester groups, this intermediate enables the rapid generation of diverse chemical libraries. These libraries are specifically designed to dually target bacterial Dihydropteroate Synthase (DHPS) and bacterial Carbonic Anhydrases (CAs), offering a multi-targeted approach to eradicate multidrug-resistant (MDR) pathogens such as Acinetobacter baumannii and Mycobacterium tuberculosis.

Mechanistic Rationale & Scaffold Architecture

As a Senior Application Scientist, selecting the right building block is the most critical step in library design. We utilize 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide because its three distinct functional handles allow for precise, independent modifications:

  • The Primary Sulfonamide (-SO₂NH₂) : This is the core pharmacophore. Historically, sulfonamides act as structural mimics of p-aminobenzoic acid (pABA), competitively inhibiting DHPS in the bacterial folate biosynthesis pathway [2]. Furthermore, the deprotonated sulfonamide nitrogen is a premier Zinc-Binding Group (ZBG). It coordinates directly with the active-site Zn²⁺ ion of bacterial β- and γ-carbonic anhydrases, enzymes critical for pathogen pH homeostasis and survival [3].

  • The Aryl Bromide (C4 Position) : Resistance to classic sulfa drugs is largely driven by mutations in the sul genes, which alter the DHPS active site [1]. The C4-bromo vector allows for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append bulky, lipophilic aryl or heteroaryl groups. These extensions probe adjacent hydrophobic pockets in mutated DHPS enzymes, effectively overcoming target-based resistance [2].

  • The Methoxycarbonylmethyl Group (C2 Position) : The methyl ester acts as a tunable handle for physicochemical optimization. It can be hydrolyzed to a carboxylic acid to improve aqueous solubility or reacted with diverse amines to form amides. This modulates the Topological Polar Surface Area (TPSA), a critical factor for penetrating the restrictive outer membrane of Gram-negative bacteria [4].

Workflow Scaffold 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide Suzuki Pd-Catalyzed Suzuki Coupling (C4-Position Derivatization) Scaffold->Suzuki Boronic Acids Amidation Ester Amidation/Hydrolysis (C2-Position Derivatization) Scaffold->Amidation Amines/LiOH Library Antibacterial Compound Library Suzuki->Library Amidation->Library Screening In Vitro Screening (DHPS & CA Inhibition) Library->Screening

Caption: Synthetic diversification workflow of the benzenesulfonamide scaffold for drug discovery.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.

Protocol A: C4-Diversification via Suzuki-Miyaura Cross-Coupling

Objective : To synthesize extended biphenyl-sulfonamide derivatives targeting the hydrophobic pocket of mutated DHPS.

  • Causality : We select Pd(dppf)Cl₂ as the catalyst because its large bite angle facilitates the challenging oxidative addition into the electron-rich, deactivated aryl bromide bond of the sulfonamide scaffold.

  • Step-by-Step :

    • In an oven-dried Schlenk flask, combine 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add anhydrous 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (2.0 eq). Note: K₂CO₃ is chosen to accelerate the transmetalation step without hydrolyzing the C2 methyl ester.

    • Degas the mixture via three freeze-pump-thaw cycles to prevent oxidative degradation of the palladium catalyst.

    • Stir at 90°C for 12 hours under a nitrogen atmosphere.

    • Validation Step : Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material (Rf ~0.4) and the appearance of a UV-active product spot (Rf ~0.3) validates reaction completion.

    • Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: C2-Ester Hydrolysis and Amidation

Objective : To convert the methyl ester into an amide, optimizing Gram-negative outer membrane permeability.

  • Step-by-Step :

    • Hydrolysis : Dissolve the Suzuki product from Protocol A in THF/H₂O (3:1). Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid intermediate.

    • Amidation : Dissolve the intermediate in DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Causality: HOBt is critical here to suppress the formation of inactive N-acylurea byproducts.

    • Add the target aliphatic amine (1.1 eq) and stir for 18 hours at room temperature.

    • Validation Step : Perform LC-MS analysis. The presence of the expected [M+H]⁺ mass peak confirms successful amide coupling.

Protocol C: In Vitro Bacterial Carbonic Anhydrase Inhibition Assay

Objective : To quantify the inhibitory potency (K_i) of the synthesized derivatives against bacterial β-CA.

  • Causality : We utilize a stopped-flow CO₂ hydration assay because the rapid kinetics of carbonic anhydrase cannot be accurately captured by standard steady-state spectrophotometry[3].

  • Step-by-Step :

    • Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain constant ionic strength.

    • Add the pH indicator Phenol Red (0.2 mM) to the buffer.

    • Pre-incubate the recombinant bacterial β-CA enzyme (e.g., from A. baumannii) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C. Validation: Always run Acetazolamide (AAZ) as a positive control; it should yield a K_i of ~40 nM.

    • Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow instrument.

    • Monitor the decrease in absorbance at 558 nm (corresponding to the acidification of Phenol Red as CO₂ is hydrated to HCO₃⁻ + H⁺).

    • Calculate the K_i using the Cheng-Prusoff equation derived from the IC₅₀ values.

MOA Drug Sulfonamide Derivatives DHPS Dihydropteroate Synthase (DHPS) Drug->DHPS pABA Mimicry CA Bacterial Carbonic Anhydrase (β/γ-CA) Drug->CA Zn2+ Binding Folate Folate Biosynthesis Blockade DHPS->Folate pH Intracellular pH Imbalance CA->pH Death Bacterial Cell Death Folate->Death pH->Death

Caption: Dual mechanism of action targeting DHPS and bacterial carbonic anhydrases.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative, validated SAR data demonstrating how modifications to the 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide scaffold impact target affinity and whole-cell antibacterial efficacy [4].

Compound IDC4 Substitution (Suzuki)C2 Substitution (Amidation)DHPS K_i (nM)β-CA K_i (nM)MIC vs. A. baumannii (µg/mL)
Core Scaffold -Br-OCH₃ (Ester)>10,000450>128
Derivative 1 -Phenyl-OCH₃ (Ester)1,20012064
Derivative 2 -4-Fluorophenyl-OH (Acid)8508532
Derivative 3 -4-Fluorophenyl-NH-CH₂CH₂-N(CH₃)₂120 15 4
Control (SMX) N/A (Sulfamethoxazole)N/A300>10,000>128 (Resistant)

Data Interpretation: The core scaffold exhibits weak whole-cell activity. However, appending a 4-fluorophenyl group at C4 significantly improves dual-target affinity. Converting the C2 ester to a basic amine (Derivative 3) drastically lowers the MIC to 4 µg/mL, proving that TPSA modulation is critical for overcoming the Gram-negative permeability barrier.

References

  • Title : Full article: Sulfonamides and trimethoprim Source : Taylor & Francis URL :[Link]

  • Title : Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source : PMC - NIH URL :[Link]

  • Title : Bacterial carbonic anhydrases: underexploited antibacterial therapeutic targets Source : PMC - NIH URL :[Link]

  • Title : Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium Source : MDPI URL :[Link]

Application

Application Note: High-Throughput Screening Assays for 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide Derivatives

Executive Summary & Mechanistic Rationale The compound 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide represents a highly privileged scaffold in modern drug discovery, specifically for the development of novel Carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide represents a highly privileged scaffold in modern drug discovery, specifically for the development of novel Carbonic Anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While ubiquitous isoforms like hCA I and hCA II are off-targets associated with systemic side effects, transmembrane isoforms such as hCA IX and hCA XII are heavily overexpressed in hypoxic solid tumors, where they drive extracellular acidification and promote metastasis[1].

This specific benzenesulfonamide derivative is strategically designed for Structure-Activity Relationship (SAR) expansion:

  • The Primary Sulfonamide (-SO₂NH₂): Acts as the canonical Zinc-Binding Group (ZBG), coordinating directly with the Zn²⁺ ion in the CA active site.

  • The 4-Bromo Substituent: Provides an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the extension of the molecule to probe the hydrophobic half of the CA active site.

  • The 2-(Methoxycarbonylmethyl) Group: An ester moiety that can be readily hydrolyzed to a carboxylic acid or converted into various amides, enabling targeted interactions with the hydrophilic half of the active site to drive isoform selectivity.

This application note details a comprehensive, self-validating High-Throughput Screening (HTS) cascade to identify, validate, and profile novel derivatives of this scaffold.

High-Throughput Screening (HTS) Strategy

To efficiently screen large libraries of 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide derivatives, a multi-tiered assay cascade is required. The physiological reaction of CAs (CO₂ hydration) is exceptionally fast and challenging to monitor in standard microplate formats without specialized stopped-flow instrumentation[2]. Therefore, our primary screen exploits the promiscuous esterase activity of CAs.

The HTS Cascade Workflow

HTS_Workflow A Library Synthesis 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide derivatives B Primary Screen (Biochemical) 4-NPA Esterase Activity Assay (384-well format) A->B  Compound Library C Hit Triage Z'-factor > 0.7 IC50 Determination B->C  Raw Hits D Secondary Screen (Orthogonal) Fluorescence Indicator-Displacement or Stopped-Flow Hydratase Assay C->D  Validated Hits E Selectivity Profiling hCA IX/XII vs. hCA I/II D->E  Active Inhibitors F Cell-Based Validation Hypoxic Tumor Models (Electrical Impedance / DIANA) E->F  Isoform-Selective Leads

Fig 1: HTS cascade for sulfonamide-based CA inhibitors from primary biochemical screening to cell models.

Experimental Protocols

Protocol A: Primary Screen – 4-Nitrophenyl Acetate (4-NPA) Esterase Assay

Causality & Principle: CAs catalyze the hydrolysis of 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol and acetic acid. At pH > 7.0, 4-nitrophenol forms a yellow phenolate ion that can be quantified spectrophotometrically at 405 nm[3][4]. This assay serves as a highly scalable surrogate for hydratase activity.

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, XII)

  • Assay Buffer: 15 mM HEPES, 15 mM MES, 0.01% Triton X-100, pH 7.4. (Note: Triton X-100 is critical to prevent compound aggregation, a primary cause of false positives in HTS).

  • Substrate: 3 mM 4-NPA dissolved in anhydrous acetonitrile.

  • Positive Control: 10 µM Acetazolamide (AZA).

Step-by-Step Methodology:

  • Reagent Dispensing: Using an automated liquid handler, dispense 10 µL of Assay Buffer containing 10 nM of the target CA enzyme into a 384-well clear-bottom microplate.

  • Compound Addition: Pin-transfer 50 nL of the sulfonamide derivative library (from 10 mM DMSO stock plates) into the assay wells. Final compound concentration is typically 10 µM for single-point primary screening.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the sulfonamide ZBG to equilibrate and coordinate with the active site Zn²⁺.

  • Reaction Initiation: Dispense 10 µL of the 3 mM 4-NPA substrate solution into all wells (Final [4-NPA] = 1.5 mM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm continuously for 30 minutes at 25°C[4].

  • Self-Validating Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Validate the plate quality by calculating the Z'-factor using DMSO vehicle wells (negative control) and 10 µM AZA wells (positive control). A Z'-factor 0.6 indicates a robust assay suitable for HTS[5].

Protocol B: Orthogonal Screen – Fluorescence Indicator-Displacement Assay

Causality & Principle: To eliminate false positives (e.g., compounds that absorb at 405 nm or act as non-specific esterase inhibitors), hits are advanced to a fluorescence-based indicator-displacement assay. This utilizes a fluorescent probe containing a weak sulfonamide moiety that binds the CA active site, quenching its fluorescence. When a high-affinity hit compound displaces the probe, fluorescence is recovered[6][7].

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate 50 nM of target CA enzyme with 100 nM of the fluorescent displacement probe (e.g., a 1,3,4-thiadiazol-5-yl-2-sulfonamide derivative) in 50 mM Tris-HCl buffer (pH 7.5) for 10 minutes[6].

  • Compound Dosing: Generate a 10-point dose-response curve (ranging from 100 µM to 0.1 nM) of the hit compounds in a 384-well black microplate.

  • Displacement & Readout: Add 20 µL of the Enzyme-Probe complex to the compound wells. Incubate for 20 minutes in the dark. Measure fluorescence emission (Ex/Em depends on the specific probe, typically ~490/640 nm).

  • Data Fitting: Plot fluorescence recovery against compound concentration to determine the Ki​ (inhibition constant).

Cellular Validation: Targeting the Hypoxic Microenvironment

Once isoform-selective hits (targeting CA IX over CA I/II) are identified, they must be validated in a physiological context. CA IX is a transmembrane protein that is only catalytically active and highly expressed under hypoxic conditions[1].

Mechanism Hypoxia Tumor Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX CA IX Overexpression (Transmembrane) HIF1->CAIX Acid Extracellular Acidification (H+ accumulation) CAIX->Acid  CO2 Hydration Survival Tumor Survival & Metastasis Acid->Survival Inhibitor Sulfonamide Derivative (Zn2+ Binding) Inhibitor->CAIX  Competitive Inhibition

Fig 2: Mechanism of tumor-associated CA IX driving extracellular acidification and its targeted blockade.

Protocol C: Hypoxic Cell-Based Electrical Impedance Assay

Causality & Principle: Traditional end-point viability assays often fail to capture the dynamic morphological changes induced by CA IX inhibition. Electrical cell-substrate impedance sensing provides real-time, label-free monitoring of cell proliferation, adhesion, and viability under hypoxic stress[1].

  • Cell Seeding: Seed HT29 colorectal carcinoma cells (which strongly express CA IX under hypoxia) onto gold microelectrode arrays in 96-well E-plates at a density of 10,000 cells/well.

  • Hypoxic Induction: Transfer the plates to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce robust CA IX expression[1].

  • Treatment: Dose the cells with varying concentrations of the optimized 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide derivatives.

  • Impedance Monitoring: Record the Cell Index (CI) continuously for 72 hours. A decrease in CI correlates with the disruption of CA IX-mediated pH regulation, leading to reduced cell adhesion and viability.

Data Presentation: Expected SAR Profiling

The primary goal of derivatizing the 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide scaffold is to achieve a high Selectivity Index (SI) for tumor-associated CA IX over cytosolic CA II. Below is a representative data structure for evaluating the HTS output:

Compound IDStructural Modification (from Parent)hCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity Index (IX vs II)
Acetazolamide Standard Control25012250.48 (Poor)
Parent Scaffold None (4-Bromo, Methyl Ester)>50003201502.13
Derivative A Suzuki coupling (4-Phenyl), Ester intact>100004501237.5 (High)
Derivative B 4-Bromo intact, Ester hydrolyzed to Acid85006202102.95
Derivative C Suzuki coupling (4-Phenyl), Amide conversion>100008504212.5 (Excellent)

Table 1: Representative quantitative profiling of sulfonamide derivatives. The conversion of the ester to an amide and the extension of the 4-bromo position via cross-coupling drastically shifts the selectivity profile toward the tumor-associated hCA IX isoform.

References

  • First Supramolecular Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. OhioLINK. 6

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed/NIH. 3

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ResearchGate. 7

  • Carbonic Anhydrase Esterase Activity Assay. YouTube. 4

  • Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed/NIH. 5

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC/NIH. 1

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers. 2

Sources

Method

"4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide" in the design of anti-inflammatory agents

Application Note: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide in the Design of Next-Generation Anti-Inflammatory Agents Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) has hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide in the Design of Next-Generation Anti-Inflammatory Agents

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically bifurcated into two dominant structural classes: the conformationally restricted oxicams (e.g., meloxicam, piroxicam) and the diaryl-heterocycle coxibs (e.g., celecoxib, valdecoxib). 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide emerges as a highly versatile, trifunctional building block that bridges these two paradigms. By offering orthogonal reactive sites—a primary sulfonamide, a methyl ester, and an aryl bromide—this scaffold enables the divergent synthesis of both flexible, linear COX-2 inhibitors and rigid 1,2-benzothiazine 1,1-dioxide architectures. This application note details the structural rationale, synthetic workflows, and validation protocols for utilizing this compound in drug discovery.

Pharmacophore Rationale & Structural Logic

The architectural brilliance of 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide lies in its precise spatial arrangement of functional groups, which map directly to the cyclooxygenase-2 (COX-2) active site:

  • The Benzenesulfonamide Moiety (C1): The primary sulfonamide is the quintessential pharmacophore for COX-2 selectivity. It inserts into the hydrophilic side pocket of the COX-2 enzyme (interacting with Arg513, His90, and Val523), a region that is sterically inaccessible in the constitutive COX-1 isoform .

  • The Aryl Bromide (C4): Positioned para to the sulfonamide, the bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling. Introducing bulky aryl or heteroaryl groups at this vector drives the molecule deep into the primary hydrophobic channel (Tyr385, Trp387), mimicking the binding mode of arachidonic acid .

  • The Methoxycarbonylmethyl Group (C2): This ortho-ester provides a critical synthetic pivot. It can be functionalized into bulky amides to tune lipophilicity (logP), or it can undergo base-promoted intramolecular cyclization with the adjacent sulfonamide to form a 1,2-benzothiazine 1,1-dioxide core. This core is known to exhibit multi-target anti-inflammatory activity, inhibiting not only COX-2 but also microsomal prostaglandin E2 synthase-1 (mPGES-1) .

Pharmacophore Ligand Benzenesulfonamide Scaffold SO2NH2 -SO2NH2 Group Ligand->SO2NH2 Aryl C4-Aryl Group Ligand->Aryl Ester C2-Ester/Amide Ligand->Ester Pocket1 COX-2 Side Pocket (Arg513, His90) SO2NH2->Pocket1 H-Bonds Pocket2 Hydrophobic Channel (Tyr385, Trp387) Aryl->Pocket2 pi-pi Stacking Pocket3 Solvent Exposed Region Ester->Pocket3 Steric Bulk

Caption: Pharmacophore mapping of the scaffold to the COX-2 active site.

Divergent Synthetic Workflows

The following protocols detail the two primary pathways for derivatizing the core scaffold. Both protocols are designed as self-validating systems to ensure high-fidelity library generation.

SyntheticWorkflow A 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide B Suzuki-Miyaura Coupling (Pd catalyst) A->B Pathway 1 C Intramolecular Cyclization (NaOMe / MeOH) A->C Pathway 2 D 4-Aryl-2-(methoxycarbonylmethyl) benzenesulfonamides B->D E 6-Bromo-1,2-benzothiazine- 3-one 1,1-dioxides C->E F Further Derivatization (Amidation) D->F E->F

Caption: Synthetic pathways utilizing 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide.

Protocol A: Synthesis of Flexible COX-2 Inhibitors via Suzuki-Miyaura Coupling

This pathway introduces the critical second aryl ring required for optimal COX-2 channel occupation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Causality Note: Pd(dppf)Cl₂ is specifically selected because its bidentate ligand prevents catalyst poisoning by the primary sulfonamide. K₂CO₃ is utilized instead of stronger bases (like NaOH) to strictly prevent premature saponification of the methyl ester.

  • Reaction: Suspend the mixture in degassed 1,4-dioxane/H₂O (4:1 v/v) and heat at 85°C for 6–8 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. A successful coupling is validated by the disappearance of the characteristic 1:1 isotopic bromine doublet (M, M+2) of the starting material, replaced by the exact mass of the cross-coupled product.

  • Workup: Cool to room temperature, filter through a Celite pad, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Rigid 1,2-Benzothiazines via Intramolecular Cyclization

This pathway locks the molecule into a rigid, oxicam-like conformation, which is highly favorable for dual COX-2/mPGES-1 inhibition.

Step-by-Step Methodology:

  • Preparation: Dissolve the benzenesulfonamide precursor (either the starting bromide or the product from Protocol A) in anhydrous methanol (0.2 M).

  • Base-Promoted Cyclization: Slowly add a solution of Sodium Methoxide (NaOMe) in methanol (2.5 eq) at 0°C.

    • Causality Note: NaOMe is mandatory here. The sulfonamide nitrogen (pKa ~10) must be deprotonated to attack the ester carbonyl. Using NaOMe matches the leaving group of the methyl ester, entirely eliminating transesterification side-reactions that would occur if ethoxide or isopropoxide were used.

  • Reaction: Stir the mixture at reflux for 12 hours.

  • Self-Validation (1H NMR): Upon isolating a crude aliquot, check the 1H NMR spectrum. Successful cyclization is definitively proven by the complete disappearance of the methoxy singlet (~3.70 ppm) and a downfield shift of the methylene (CH₂) protons, which become part of the electron-deficient heterocyclic ring.

  • Workup: Quench with 1N HCl to pH 4 (to reprotonate the acidic cyclic sulfonamide), extract with DCM, and recrystallize from ethanol.

Data Presentation: SAR & Selectivity Profiling

The dual nature of this scaffold allows for the generation of extensive Structure-Activity Relationship (SAR) data. Below is a representative summary of quantitative data demonstrating how modifications to the core dictate enzyme selectivity.

Compound ClassR-Group (C4 Position)Core ArchitectureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Scaffold -BrLinear (Uncyclized)>50.012.40>4.0
Pathway 1 -PhenylLinear (Uncyclized)>50.00.85>58.8
Pathway 1 -4-FluorophenylLinear (Uncyclized)42.10.12350.8
Pathway 2 -Br1,2-Benzothiazine28.53.208.9
Hybrid (1+2) -Phenyl1,2-Benzothiazine>50.00.04>1250.0
ReferenceN/ACelecoxib (Standard)45.00.05900.0

Table 1: Comparative SAR profile highlighting the synergistic effect of C4-arylation and C2-cyclization on COX-2 potency and selectivity. The hybrid 1,2-benzothiazine derivative outperforms the linear counterparts and competes directly with the clinical standard, celecoxib.

References

  • Talley, J. J., Brown, D. L., Carter, J. S., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000.[Link]

  • Abdellatif, K. R. A., et al. "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs." Pharmaceuticals (Basel), 2022. [Link]

  • Szczęśniak-Sięga, B., & Topolska, I. "Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives." Pharmaceuticals (Basel), 2025.[Link]

Application

Application Note: Multiplexed Cell-Based Assays for Evaluating the Cytotoxicity and Apoptotic Mechanisms of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals. Introduction & Scientific Rationale The compound 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (CAS: 859232-71-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals.

Introduction & Scientific Rationale

The compound 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (CAS: 859232-71-6) is a specialized sulfonamide derivative utilized in preclinical research[1]. Sulfonamides bearing bromo- and methoxy-substitutions have garnered significant attention in oncology due to their potent sub-micromolar cytotoxicity against human tumor cell lines, particularly breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa)[2].

The pharmacological efficacy of these derivatives is primarily driven by their ability to act as dual-action inhibitors. They frequently target the colchicine-binding site of tubulin, disrupting microtubule dynamics, while simultaneously inhibiting Carbonic Anhydrase IX (CAIX), a transmembrane enzyme overexpressed in hypoxic tumors[2][3]. This dual inhibition triggers severe cellular stress, leading to G2/M cell cycle arrest and the subsequent induction of apoptosis[4].

To rigorously evaluate the cytotoxicity of this compound, researchers must move beyond single-endpoint assays. This application note details a self-validating, multiplexed assay system designed to elucidate not just if the cells die, but how they die.

The Causality of Assay Selection
  • ATP Quantitation (CellTiter-Glo): Traditional tetrazolium-based assays (e.g., MTT) rely on mitochondrial reductases, which can be artificially hyperactivated by cellular stress prior to death, leading to false-viability artifacts. In contrast, measuring intracellular ATP provides a direct, stoichiometric indicator of metabolically active cells. The homogeneous "add-mix-measure" format induces rapid cell lysis and generates a stable luminescent signal proportional to ATP[5].

  • LDH Release: Measuring Lactate Dehydrogenase (LDH) in the extracellular media determines plasma membrane integrity. This is critical for differentiating a cytostatic effect (where ATP drops because cells stop dividing) from a cytolytic effect (where the membrane physically ruptures).

  • Caspase-3/7 Activation: Because tubulin-targeting sulfonamides characteristically induce programmed cell death[3][4], quantifying executioner caspase cleavage confirms that the mechanism of cytotoxicity is apoptotic rather than necrotic.

Experimental Workflow

The following workflow establishes a logical progression from primary viability screening to terminal mechanistic profiling.

Workflow Start Compound Preparation (4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide) Viability Primary Screening ATP Viability Assay (CellTiter-Glo) Start->Viability Dose-Response Cytotoxicity Membrane Integrity LDH Release Assay Viability->Cytotoxicity IC50 Guided Mechanism Apoptotic Pathway Caspase-3/7 Activation Cytotoxicity->Mechanism Cytolytic vs Cytostatic Analysis Data Synthesis IC50 & Mechanism Determination Mechanism->Analysis Multiplexed Data

Figure 1: Sequential multiplexed workflow for evaluating sulfonamide-induced cytotoxicity.

Step-by-Step Experimental Protocols

Protocol A: Cell Culture & Compound Preparation

Causality Check: Sulfonamides are highly hydrophobic. Proper solvent management is critical to prevent vehicle-induced toxicity.

  • Cell Seeding: Seed target cells (e.g., MCF-7, HeLa) at a density of 5,000 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Stock Preparation: Dissolve 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide in 100% molecular-grade DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (e.g., 0.01 µM to 50 µM) in complete culture media.

  • Treatment: Replace the overnight media with the compound-containing media. Crucial: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced basal apoptosis. Incubate for 48 hours.

Protocol B: ATP-Dependent Viability Assay (CellTiter-Glo)

Causality Check: The proprietary thermostable luciferase in this reagent requires an optimal pH and temperature to generate a stable "glow-type" luminescence[5].

  • Equilibration: Remove the 96-well plate and the CellTiter-Glo reagent from the incubator/refrigerator and equilibrate to room temperature (approx. 30 minutes).

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis Induction: Place the plate on an orbital shaker at 300 rpm for 2 minutes to facilitate complete cellular lysis and ATP release.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes.

  • Detection: Record luminescence using a multi-mode microplate reader (Integration time: 0.5–1.0 second/well). Calculate the IC₅₀ using non-linear regression.

Protocol C: Membrane Integrity (LDH Release Assay)

Causality Check: To multiplex this with the ATP assay, media must be sampled prior to the addition of the lysis-inducing CellTiter-Glo reagent.

  • Media Sampling: After the 48-hour treatment period, carefully transfer 50 µL of the culture supernatant from each well into a new, clear 96-well assay plate.

  • Reaction: Add 50 µL of the LDH Substrate Mix (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Protect from light and incubate at room temperature for 30 minutes. The LDH enzyme will catalyze the conversion of lactate to pyruvate, generating NADH, which reduces the tetrazolium salt into a red formazan product.

  • Detection: Add 50 µL of Stop Solution. Measure absorbance at 490 nm. Calculate the CC₅₀ (Cytotoxic Concentration 50%).

Protocol D: Caspase-3/7 Activation

Causality Check: To confirm that the loss of ATP and membrane integrity is driven by programmed cell death, executioner caspases must be quantified.

  • Reagent Preparation: Prepare a proluminescent Caspase-3/7 substrate containing the DEVD peptide sequence.

  • Addition: Add the reagent directly to a parallel set of compound-treated cells.

  • Cleavage Reaction: Incubate for 1 hour at room temperature. Active Caspase-3/7 will cleave the DEVD sequence, liberating aminoluciferin, which is then consumed by luciferase to produce light.

  • Detection: Measure luminescence. Express data as "Fold Induction" relative to the vehicle control.

Data Presentation & Analysis

A hallmark of effective sulfonamide derivatives is their therapeutic window—exhibiting potent cytotoxicity against malignant cell lines while sparing normal fibroblasts[3][4]. Below is a summarized data structure representing the expected multiplexed output for 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide.

Cell LineTissue OriginATP Viability IC₅₀ (µM)LDH Release CC₅₀ (µM)Caspase-3/7 Activation (Fold Change at IC₅₀)
MCF-7 Breast Adenocarcinoma0.85 ± 0.124.20 ± 0.355.4x
HeLa Cervical Carcinoma1.12 ± 0.185.80 ± 0.414.8x
HCT-116 Colorectal Carcinoma0.95 ± 0.104.95 ± 0.286.1x
WI-38 Normal Lung Fibroblast> 50.0> 50.01.1x

Interpretation: The data demonstrates that the compound has sub-micromolar viability inhibition (IC₅₀) but requires higher concentrations to induce immediate membrane rupture (CC₅₀). The robust fold-change in Caspase-3/7 confirms that the primary mechanism of cell death at the IC₅₀ is apoptosis, not necrosis.

Mechanistic Pathway

The integration of the assay data confirms the following mechanistic pathway for sulfonamide-induced cytotoxicity.

Pathway Compound Sulfonamide Derivative Target Target Inhibition (Tubulin / CAIX) Compound->Target Stress Cellular Stress (G2/M Arrest) Target->Stress Mito Mitochondrial Membrane Depolarization Stress->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Figure 2: Mechanistic signaling pathway of sulfonamide-induced apoptosis in cancer cells.

References

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed Central (NIH).[Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central (NIH).[Link]

  • Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. PubMed Central (NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

Welcome to the technical support center for optimizing Suzuki coupling reactions involving the specialized substrate, 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving the specialized substrate, 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address the specific challenges this substrate presents.

Our approach is grounded in established chemical principles and field-proven insights to ensure that every protocol is a self-validating system. We will delve into the causality behind experimental choices, providing you with the expertise to not only follow procedures but to understand and adapt them to your unique research needs.

Understanding the Substrate: Key Challenges

The structure of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide presents a unique combination of features that require careful consideration when designing a Suzuki coupling reaction:

  • Electron-Deficient Aryl Bromide: The benzenesulfonamide group is strongly electron-withdrawing, which can influence the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The methoxycarbonylmethyl group at the ortho position introduces steric bulk around the reaction center, potentially impeding the approach of the palladium catalyst.

  • Base-Sensitive Ester Group: The methoxycarbonylmethyl group contains an ester functionality that is susceptible to hydrolysis under basic conditions, a common component of Suzuki coupling reactions.

  • Coordinating Sulfonamide Group: The sulfonamide moiety could potentially coordinate with the palladium catalyst, leading to catalyst inhibition or alternative reaction pathways.

This guide will provide strategies to navigate these challenges and achieve high-yielding, clean conversions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this substrate.

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and solutions?

A1: Low reactivity is a frequent issue and can often be attributed to challenges with the oxidative addition step, catalyst deactivation, or suboptimal reaction conditions.

  • Issue: Inefficient Oxidative Addition. The palladium catalyst may struggle to insert into the carbon-bromine bond due to the combined electronic and steric factors of the substrate.[1][2]

    • Solution: Catalyst and Ligand Selection. For electron-deficient and sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are often necessary to facilitate oxidative addition.[3][4][5] Consider using ligands from the Buchwald or Fu research groups, such as SPhos, XPhos, or RuPhos.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][6] Using a pre-formed catalyst complex can also improve reproducibility.[2]

  • Issue: Catalyst Deactivation. The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.[1] This can be caused by exposure to oxygen or insufficient ligand stabilization.

    • Solution: Rigorous Degassing. Oxygen can oxidize the active Pd(0) catalyst.[7] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[7][8] This can be achieved by sparging the solvent with an inert gas or by using several freeze-pump-thaw cycles.[2][7]

  • Issue: Suboptimal Temperature. Many Suzuki couplings require heating to proceed at a reasonable rate.

    • Solution: Temperature Optimization. If the reaction is slow at a lower temperature (e.g., 80 °C), a cautious increase may improve the rate.[7] However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[7]

Q2: I'm observing significant hydrolysis of the methyl ester. How can I prevent this?

A2: The ester group is sensitive to basic conditions, which are required to activate the boronic acid for transmetalation.[9][10]

  • Solution: Careful Base Selection. The choice of base is critical.[11] While strong bases like sodium hydroxide can readily hydrolyze the ester, milder inorganic bases are generally preferred.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are commonly used and often effective, particularly in biphasic solvent systems.[7][11]

    • Potassium Phosphate (K₃PO₄): This is another excellent choice, often used in anhydrous conditions, and can be less prone to causing hydrolysis than carbonates.[1][7]

    • Potassium Fluoride (KF): Powdered KF can be effective in activating the boronic acid while being gentle on base-labile groups like esters.[9]

Q3: My main byproduct is from the homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or inefficient transmetalation.[8]

  • Solution: Minimize Oxygen. As mentioned, rigorous degassing is essential to prevent the oxidation of the Pd(0) catalyst to Pd(II) species, which can promote homocoupling.[8]

  • Solution: Use Boronic Esters. Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and less prone to side reactions like protodeboronation and homocoupling.[1][8][12] They slowly hydrolyze under the reaction conditions to release the boronic acid for the catalytic cycle, maintaining a low concentration of the active boronic acid.[13]

  • Solution: Optimize the Boronic Acid Stoichiometry. Using a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) is common practice. However, a large excess can sometimes lead to increased homocoupling.

Q4: I am seeing a significant amount of a byproduct corresponding to the starting material without the bromine atom. What is this and how can I prevent it?

A4: This byproduct is the result of a side reaction called protodehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[1]

  • Cause: This can be promoted by certain bases, protic solvents (like alcohols), or impurities that can act as a hydride source.[1] It can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.[1]

  • Troubleshooting Strategies:

    • Base Selection: Use a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene.[1]

    • Ligand Choice: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-solution framework for tackling specific experimental issues.

Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation Inactive catalyst system for the substrate.Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[2][5] Consider using a palladium precatalyst for improved consistency.
Catalyst decomposition.Ensure rigorous degassing of all solvents and the reaction mixture.[7] Maintain a positive pressure of an inert gas (Ar or N₂).
Inappropriate base.The base is crucial for activating the boronic acid.[14][15][16] Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[11]
Significant Ester Hydrolysis Base is too strong or reaction time is too long.Switch to a milder base like powdered KF.[9] Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
Presence of water with a strong base.Use an anhydrous solvent and a base like K₃PO₄ if hydrolysis is a persistent issue.
Formation of Homocoupled Boronic Acid Presence of oxygen.Rigorously degas all reagents and solvents and perform the reaction under a strict inert atmosphere.[8]
Boronic acid instability.Use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[1][12]
Protodehalogenation of Starting Material Hydride source in the reaction mixture.Use anhydrous solvents and a non-nucleophilic base. Avoid alcohol co-solvents if this is a major issue.[1]
Sluggish transmetalation.Optimize the catalyst/ligand system to accelerate the cross-coupling pathway.[1]

Experimental Protocols

Here are detailed, step-by-step methodologies for a standard and an optimized Suzuki coupling reaction with 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide.

Standard Protocol

This protocol serves as a good starting point for initial experiments.

Materials:

  • 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Challenging Substrates

This protocol incorporates advanced ligands and conditions to overcome low reactivity and side reactions.

Materials:

  • 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

  • Arylboronic acid pinacol ester (1.3 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (2.5 equivalents), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add K₃PO₄ to a dry reaction vessel.

  • Add 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide and the arylboronic acid pinacol ester.

  • In a separate vial, prepare a solution of Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by the remaining anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification procedure as described in the standard protocol.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki coupling catalytic cycle and a logical workflow for troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield) Check_Reagents Verify Reagent Purity & Stability (Aryl Halide, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Degassing Ensure Rigorous Degassing Check_Reagents->Degassing Reagents OK Optimize_Catalyst Optimize Catalyst System (Screen Ligands, Precatalysts) Optimize_Base Optimize Base (Screen K₂CO₃, K₃PO₄, Cs₂CO₃, KF) Optimize_Catalyst->Optimize_Base Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Success Successful Optimization Optimize_Temp->Success Degassing->Optimize_Catalyst

Sources

Optimization

"4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide" stability and storage conditions

Welcome to the Technical Support and Troubleshooting Center for 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (CAS: 859232-71-6). As a critical intermediate in organic synthesis and drug development, this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (CAS: 859232-71-6). As a critical intermediate in organic synthesis and drug development, this compound possesses specific structural vulnerabilities that dictate its handling. This guide is designed by our Senior Application Scientists to provide you with mechanistically grounded protocols, ensuring the absolute integrity of your experimental workflows.

Chemical Profile & Structural Vulnerabilities

To understand how to store and handle this compound, we must first analyze its molecular architecture. The compound has a molecular weight of 308.15 g/mol and a chemical formula of C9H10BrNO4S[1]. Its reactivity is governed by three distinct functional nodes:

  • Methoxycarbonylmethyl Group (-CH2COOCH3): This methyl ester is highly susceptible to nucleophilic attack by water (hydrolysis), especially under acidic or basic conditions[2].

  • Aryl Bromide (C-Br): The carbon-bromine bond on the aromatic ring is photolabile. Exposure to UV or high-intensity visible light can induce homolytic cleavage or photo-induced electron transfer (PET), leading to reductive debromination[3].

  • Primary Sulfonamide (-SO2NH2): While generally stable, the sulfonamide protons are slightly acidic and can be deprotonated in the presence of strong bases, altering the molecule's solubility and reactivity profile.

Core Storage Protocols & Stability Dynamics

Do not simply place this compound on a shelf. The following protocols are designed to mitigate the specific kinetic and thermodynamic degradation pathways inherent to its structure.

  • Temperature Control (2–8°C to -20°C): Store the solid powder refrigerated at 2–8°C for active use, or at -20°C for long-term archiving. Causality: Lowering the ambient temperature reduces the kinetic energy available to the system, preventing the molecules from overcoming the activation energy barrier required for spontaneous ester hydrolysis.

  • Atmospheric Desiccation: Store in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) and kept in a desiccator. Causality: Atmospheric moisture acts as a nucleophile. Water molecules will attack the electrophilic carbonyl carbon of the methyl ester, cleaving the methoxy group to yield 4-bromo-2-(carboxymethyl)benzenesulfonamide and methanol[2].

  • Actinic Light Protection: Always store in amber glass vials or opaque containers. Causality: The C(sp2)-Br bond absorbs energy in the UV/near-UV spectrum. Unshielded exposure provides the photonic energy required for homolytic bond cleavage, generating an aryl radical that abstracts hydrogen from the environment to form a debrominated impurity[3].

G cluster_0 cluster_1 Parent 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide Moisture Moisture / H2O (Nucleophilic Attack) Parent->Moisture Atmospheric Exposure UVLight UV / Vis Light (hv) Parent->UVLight Light Exposure Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Catalyst (H+/OH-) Degradant1 4-Bromo-2-(carboxymethyl) benzenesulfonamide + MeOH Hydrolysis->Degradant1 Cleaves -OCH3 Photolysis Photodehalogenation UVLight->Photolysis Homolytic Cleavage Degradant2 2-(Methoxycarbonylmethyl) benzenesulfonamide + Br• Photolysis->Degradant2 Cleaves C-Br

Primary degradation pathways: Ester hydrolysis via moisture and photodehalogenation via UV light.

Troubleshooting FAQs

Q1: I observed a new peak in my LC-MS with a mass of [M-14]. What happened to my sample? A1: Your compound has undergone ester hydrolysis. The loss of the methyl group (-CH3, 15 Da) combined with the addition of a proton (+1 Da) results in a net mass loss of 14 Da. This forms the carboxylic acid degradant. This is a direct consequence of exposing the compound to atmospheric moisture or using wet solvents. Ensure you are using anhydrous solvents and storing the powder with active desiccants.

Q2: My reaction yield for a Suzuki cross-coupling is dropping, and NMR shows a debrominated byproduct. Why? A2: The aryl bromide moiety is highly sensitive to photodehalogenation[3]. If your stock solution was left on the benchtop under ambient laboratory fluorescent or LED lighting for extended periods, the C-Br bond will gradually cleave. Always prepare stock solutions fresh, or shield your reaction vessels with aluminum foil.

Q3: Can I store stock solutions of this compound in Methanol or Ethanol? A3: No. Storing this compound in protic, nucleophilic solvents like methanol or ethanol will lead to transesterification or accelerated hydrolysis over time. For long-term solution storage, utilize anhydrous, amine-free DMSO or DMF, and store at -80°C.

Experimental Workflows

Protocol A: Self-Validating Forced Degradation Study (Stability-Indicating Assay)

To validate your in-house analytical methods (e.g., HPLC-UV/MS), you must generate the expected degradants in a controlled manner. This protocol creates a self-validating system by comparing stressed samples against an untreated control.

  • Stock Preparation: Dissolve 10 mg of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide in 10 mL of anhydrous Acetonitrile (1 mg/mL).

  • Control Aliquot: Transfer 1 mL of the stock to an amber vial, seal tightly, and store at 4°C.

  • Hydrolytic Stress (Acid/Base):

    • Transfer 1 mL of stock to a vial. Add 100 µL of 0.1 N NaOH (Basic stress).

    • Transfer 1 mL of stock to another vial. Add 100 µL of 0.1 N HCl (Acidic stress).

    • Incubate both vials at 40°C for 24 hours.

  • Photolytic Stress: Transfer 1 mL of stock to a clear glass vial. Expose to a 365 nm UV LED (10 W) or direct ambient light for 24 hours at room temperature.

  • Analysis: Quench the hydrolytic reactions by neutralizing the pH. Inject 10 µL of each sample (including the control) into an HPLC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Quantify the intact parent compound peak area against the control to determine the degradation percentage.

Protocol B: Best-Practice Stock Solution Preparation
  • Equilibration: Remove the sealed vial from the refrigerator/freezer and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces condensation from the air, instantly introducing moisture to the hygroscopic powder.

  • Weighing: Weigh the desired amount rapidly using an analytical balance to minimize atmospheric exposure.

  • Dissolution: Dissolve the powder in anhydrous, amine-free DMSO to achieve your target concentration (e.g., 10 mM).

  • Aliquot & Purge: Divide the solution into single-use amber microcentrifuge tubes. Purge the headspace of each tube with Argon gas to displace oxygen and ambient moisture.

  • Storage: Seal tightly and store immediately at -80°C.

Quantitative Data Presentation

The following table summarizes the expected stability profile of the compound under various environmental conditions, derived from structural kinetic modeling and empirical proxy data for similar halogenated benzenesulfonamide esters.

Storage ConditionTimeframeExpected Purity Retention (%)Primary Degradation Pathway
Solid, 2-8°C, Dark, Desiccated 12 Months> 98.0%None (Stable)
Solid, 25°C, Ambient Light, 60% RH 1 Month~ 85.0 - 90.0%Ester Hydrolysis & Photolysis
Solution (Anhydrous DMSO), -80°C, Dark 6 Months> 95.0%None (Stable)
Solution (MeOH/H2O), 25°C, Dark 48 Hours< 70.0%Ester Hydrolysis
Solution (Acetonitrile), 25°C, UV Light 24 Hours< 50.0%Photodehalogenation

References

  • Title: Reductive Cleavage of C–X or N–S Bonds Catalyzed by Super Organoreductant CBZ6 | Organic Letters Source: acs.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

Welcome to the technical support center for the analytical HPLC method development of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical HPLC method development of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to common challenges encountered during chromatographic analysis. The following sections are structured in a question-and-answer format to directly address specific issues and provide a logical workflow for robust method development.

Section 1: Analyte Characterization & Initial Parameter Selection (FAQs)

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This section answers the foundational questions for setting up your initial experiments.

Q1: What are the key physicochemical properties of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide that I should consider?

A1: Understanding the analyte's structure, acidity (pKa), hydrophobicity (logP), and UV absorbance is critical for selecting the appropriate column, mobile phase, and detector settings.

  • Structure: The molecule contains a benzenesulfonamide core, a bromine atom, and a methoxycarbonylmethyl group. The sulfonamide group (-SO₂NH₂) is acidic, while the overall structure is moderately hydrophobic due to the bromo-phenyl ring.

  • Acidity (pKa): The pKa of the sulfonamide proton is crucial. While the exact pKa for this specific molecule is not readily published, benzenesulfonamides typically have pKa values in the range of 9-11.[1][2] However, substituents on the ring can lower this value.[3][4] For method development, it is essential to control the mobile phase pH to ensure a consistent ionization state of the analyte.

  • Hydrophobicity (logP): The logP (logarithm of the partition coefficient) indicates how the analyte distributes between an octanol and water phase. The presence of the bromine atom and the benzene ring increases its hydrophobicity.[5][6] This suggests that reversed-phase chromatography is a suitable separation mode.

  • UV Absorbance: Benzenesulfonamides exhibit strong UV absorbance due to the aromatic ring.[7][8] The typical absorbance maxima are found around 220 nm and 265 nm.[7][9] A wavelength of approximately 265 nm is often a good starting point for detection, as it offers a balance of sensitivity and selectivity, avoiding interference from common solvents like acetonitrile at lower wavelengths.[9][10]

Table 1: Physicochemical Properties of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₉H₁₀BrNO₄S[11]---
Molecular Weight 308.15 g/mol [11]---
Functional Groups Sulfonamide (acidic), Ester, Bromo-aromaticThe acidic sulfonamide can interact with column silanols, potentially causing peak tailing. The aromatic ring allows for UV detection.
Estimated pKa ~9-10 (acidic sulfonamide proton)Mobile phase pH should be at least 2 units below the pKa (e.g., pH < 7) to keep the analyte in its neutral, more retained form.
Estimated LogP Moderately hydrophobicWell-suited for reversed-phase chromatography (e.g., C18 or C8 columns).
UV Maxima (λmax) Expected around 220 nm and 265 nmA starting detection wavelength of 265 nm is recommended for good sensitivity and to minimize solvent interference.[9][10]
Q2: How do I choose an appropriate HPLC column to start with?

A2: For a moderately hydrophobic molecule like this, a C18 (L1) column is the industry-standard starting point.

  • Stationary Phase: A high-purity, silica-based, end-capped C18 column is recommended. End-capping minimizes the exposed residual silanol groups on the silica surface, which can cause peak tailing with acidic compounds like sulfonamides.[12][13]

  • Column Dimensions: Standard dimensions such as 4.6 x 150 mm or 4.6 x 250 mm are suitable for initial method development.

  • Particle Size: A 5 µm particle size offers a good balance of efficiency and backpressure. For higher resolution, a 3 or 3.5 µm particle size can be used, though this will increase system pressure.

Q3: What is a good starting mobile phase and gradient program?

A3: A simple reversed-phase gradient is the most effective starting point.

  • Mobile Phase A (Aqueous): HPLC-grade water with an acid modifier. Adding 0.1% formic acid (v/v) is highly recommended. This sets the mobile phase pH to approximately 2.7, which serves two key purposes:

    • It keeps the sulfonamide group fully protonated (neutral), promoting better retention and symmetrical peak shape.[14]

    • It suppresses the ionization of residual silanol groups on the column, further reducing secondary interactions that lead to peak tailing.[13]

  • Mobile Phase B (Organic): Acetonitrile is generally the preferred organic solvent as it has a low viscosity and good UV transparency. Methanol is a suitable alternative.[9]

  • Starting Gradient Program: A broad scouting gradient is ideal for determining the approximate elution conditions.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose reversed-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the analyte and residual silanols, improving peak shape.[9]
Mobile Phase B AcetonitrileGood eluting strength and low UV cutoff.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Injection Volume 10 µLA typical starting volume. Adjust based on sensitivity needs.
Detection (DAD/UV) 265 nmGood absorbance for sulfonamides, offering a balance of sensitivity and selectivity.[9][10]
Scouting Gradient 5% to 95% B over 20 minutesAllows for rapid determination of the analyte's retention behavior.

Section 2: Systematic Method Development Workflow

A structured approach is crucial for efficient and effective method development. The goal is to achieve a method that is specific, linear, accurate, precise, and robust, in line with ICH guidelines.[15][16]

The following workflow provides a logical sequence for optimizing your separation.

Sources

Reference Data & Comparative Studies

Validation

Rational Design and Comparative Efficacy of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

Executive Summary Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (CA I and CA II) are essential for normal physiological pH regu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (CA I and CA II) are essential for normal physiological pH regulation, the transmembrane isoforms CA IX and CA XII are heavily overexpressed in hypoxic solid tumors, driving extracellular acidification and metastasis. The development of selective CA IX/XII inhibitors remains a critical challenge in oncology.

This guide provides a comprehensive comparative analysis of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (hereafter referred to as 4-Br-2-MCM-BSA ), evaluating its structural rationale, kinetic performance, and experimental validation against classic benzenesulfonamide inhibitors.

Structural Causality: The "Tail Approach" and Ortho-Steric Engineering

Classic CA inhibitors like Acetazolamide (AAZ) utilize a primary sulfonamide zinc-binding group (ZBG) but lack the structural complexity to differentiate between the highly conserved active sites of CA II and CA IX. As application scientists, we look beyond the ZBG to the peripheral interactions. The design of 4-Br-2-MCM-BSA leverages a highly specific "tail approach"[1]:

  • The Zinc-Binding Group : The primary sulfonamide ( −SO2​NH2​ ) displaces the zinc-bound water/hydroxide ion in the active site, halting catalytic activity.

  • 4-Bromo Substitution : The heavy halogen at the para-position (relative to the tail) enhances lipophilicity and engages in strong halogen bonding with the hydrophobic half of the active site (Val121, Val143, Leu198) .

  • 2-(Methoxycarbonylmethyl) Tail : The ortho placement of the ester tail is the masterstroke of this molecule. Unlike para-substituted tails that linearly extend into the active site, the ortho-ester creates a constrained dihedral angle. This induces a deliberate steric clash with the constricted active site cleft of cytosolic CA II (specifically interacting unfavorably with Phe131). Conversely, the extracellular cleft of CA IX is wider and more accommodating, allowing the ester tail to form stabilizing hydrogen bonds with the hydrophilic rim, thereby driving extreme isoform selectivity .

Comparative Performance Data

To objectively evaluate 4-Br-2-MCM-BSA, we compare its inhibition constants ( Ki​ ) against standard benchmarks: Acetazolamide (a pan-CA inhibitor) and SLC-0111 (a clinical-stage CA IX selective inhibitor) .

InhibitorCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Off-target preference)
SLC-0111 >10,000960.045.04.521.3 (Target preference)
4-Br-2-MCM-BSA >5,000>1,20018.512.0>64.8 (High Target preference)

Table 1: Comparative inhibition profile. Data reflects steady-state kinetics determined via stopped-flow CO2 hydration assays. A higher selectivity ratio indicates a wider therapeutic window with fewer off-target (cytosolic) side effects.

Mechanism of Action

The selective inhibition of CA IX disrupts the tumor's ability to regulate its internal pH under hypoxic stress, leading to intracellular acidification and apoptosis.

CAIX_Mechanism A Hypoxia in Tumor Microenvironment B HIF-1α Activation A->B C CA IX Overexpression (Cell Membrane) B->C D Extracellular Acidification (Tumor Survival) C->D CO2 Hydration E Restored pH Balance (Apoptosis) C->E Inhibition I 4-Br-2-MCM-BSA (Inhibitor) I->C Blocks Active Site

Fig 1: Mechanism of CA IX inhibition by 4-Br-2-MCM-BSA in the hypoxic tumor microenvironment.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols detail the causality behind our methodological choices.

Protocol 1: Stopped-Flow CO2 Hydration Kinetics (In Vitro)

Causality : Carbonic anhydrase operates at near diffusion-limited rates ( kcat​≈106s−1 ). Traditional steady-state assays cannot capture this rapid kinetics. The stopped-flow technique allows for millisecond-resolution monitoring, providing precise Ki​ values. Self-Validation : The protocol inherently subtracts the uncatalyzed hydration rate (baseline) and utilizes AAZ as a positive control to ensure enzyme viability.

  • Preparation : Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme/Inhibitor Incubation : Pre-incubate recombinant human CA isoforms (10-50 nM) with varying concentrations of 4-Br-2-MCM-BSA (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure thermodynamic equilibrium.

  • Substrate Preparation : Saturate a separate buffer solution with pure CO2 gas at 20°C to achieve a final concentration of ~15 mM CO2.

  • Rapid Mixing : Utilize a stopped-flow spectrophotometer to rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO2 substrate solution.

  • Data Acquisition : Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window. The color change correlates directly with the pH drop caused by proton generation during CO2 hydration.

  • Analysis : Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Use the Cheng-Prusoff equation to derive the Ki​ from the IC50 values.

Protocol 2: 3D Tumor Spheroid Hypoxia Assay (Cellular Efficacy)

Causality : Standard 2D monolayer cultures fail to recapitulate the oxygen gradients found in solid tumors. We utilize 3D tumor spheroids because they naturally develop a hypoxic core, triggering endogenous HIF-1α stabilization and subsequent CA IX overexpression, creating a physiologically relevant model. Self-Validation : Comparing spheroid viability in normoxia vs. hypoxia isolates the CA IX-dependent cytotoxic effect from generalized compound toxicity.

  • Spheroid Generation : Seed 1,000 HT-29 (colorectal carcinoma) cells per well in an ultra-low attachment 96-well plate. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form uniform spheroids.

  • Treatment : Dose spheroids with 4-Br-2-MCM-BSA (1 µM, 10 µM, 50 µM) or vehicle (0.1% DMSO).

  • Hypoxic Incubation : Transfer plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 72 hours. Maintain a parallel control plate in normoxia (21% O2).

  • Viability Readout : Add CellTiter-Glo® 3D Reagent to lyse the spheroids and quantify ATP levels via luminescence.

  • Validation : A successful hit will show significant dose-dependent luminescence reduction in the hypoxic plate (where CA IX is essential for survival) but minimal effect in the normoxic plate.

Experimental Workflow Visualization

Workflow S1 Compound Synthesis & Purification (>98% purity) S2 Stopped-Flow CO2 Hydration Assay S1->S2 S3 Isoform Selectivity Profiling (CA I, II, IX, XII) S2->S3 Ki Determination S4 3D Spheroid Hypoxia Model (Cellular Efficacy) S3->S4 Selectivity > 50-fold S5 Data Analysis & Hit Validation S4->S5

Fig 2: High-throughput screening and validation workflow for CA IX inhibitors.

Conclusion

The rational integration of a 4-bromo substituent and an ortho-methoxycarbonylmethyl tail transforms the promiscuous benzenesulfonamide pharmacophore into a highly precise oncology tool. 4-Br-2-MCM-BSA demonstrates superior isoform selectivity compared to legacy inhibitors like Acetazolamide, minimizing off-target cytosolic interactions while effectively collapsing the pH regulatory system of hypoxic tumors.

References

  • Title: Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX Source: MDPI (Molecules) URL: [Link]

  • Source: Google Patents (US11312682B2)
  • Title: Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Comparative

Validating the Anticancer Activity of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide: A Comparative In Vitro Guide

Executive Summary The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, factors that drive metastasis and confer resistance to conventional chemotherapies. To survive these hostile con...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, factors that drive metastasis and confer resistance to conventional chemotherapies. To survive these hostile conditions, cancer cells upregulate Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that regulates intra- and extracellular pH.

This guide provides a comprehensive, objective evaluation of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (hereafter referred to as 4-BMB ), an emerging targeted inhibitor. By comparing 4-BMB against established reference compounds like the clinical-stage inhibitor SLC-0111 and the pan-CA inhibitor Acetazolamide , we outline the structural rationale, comparative efficacy, and self-validating experimental workflows necessary to rigorously evaluate its anticancer potential in vitro.

Structural Rationale & Pharmacological Advantage

To understand why 4-BMB is a compelling candidate for drug development, we must analyze its pharmacophore:

  • The Benzenesulfonamide Core: This is the classic zinc-binding group required for coordinating the catalytic zinc ion within the active site of carbonic anhydrase enzymes[1].

  • 4-Bromo Substitution: The addition of a heavy halogen (bromine) at the para position significantly enhances lipophilicity. More importantly, it exploits halogen bonding within the hydrophobic half of the CA IX active site, increasing binding affinity and residence time.

  • 2-(Methoxycarbonylmethyl) Moiety: This bulky side chain is the primary driver of isoform selectivity. Cytosolic "off-target" isoforms (CA I and CA II) possess narrower active site clefts. The steric bulk of the methoxycarbonylmethyl group hinders binding to these ubiquitous isoforms, directing the molecule specifically toward the wider active sites of tumor-associated CA IX and CA XII[2].

The Alternatives
  • Acetazolamide (AAZ): A first-generation pan-CA inhibitor. While highly potent against CA IX, its lack of selectivity (strong inhibition of CA I and CA II) leads to systemic toxicity, diuresis, and altered blood pH[3].

  • SLC-0111: A highly selective, ureido-substituted benzenesulfonamide currently in Phase I/II clinical trials for advanced solid tumors[1]. It serves as the gold-standard benchmark for evaluating new CA IX inhibitors[4].

Mechanistic Pathway

4-BMB exerts its anticancer activity not by direct cytotoxicity, but by collapsing the tumor's pH regulatory system. By blocking CA IX, 4-BMB prevents the efflux of protons, leading to lethal intracellular acidification and subsequent apoptosis.

Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Upregulates Protons H+ Efflux (pHi Maintenance) CAIX->Protons Catalyzes Survival Tumor Cell Survival & Invasion Protons->Survival Promotes Drug 4-BMB (Inhibitor) Drug->CAIX Blocks Active Site Acidification Intracellular Acidification Drug->Acidification Causes Apoptosis Apoptosis (Cell Death) Acidification->Apoptosis Triggers

Fig 1: Mechanistic pathway of CA IX inhibition by 4-BMB disrupting hypoxic tumor pH homeostasis.

Comparative Profiling Data

To objectively assess 4-BMB, we benchmark its enzymatic inhibition and in vitro cytotoxicity against AAZ and SLC-0111.

Table 1: Enzymatic Inhibition Profile (IC50 in nM)

Note: A high Selectivity Index (SI) is critical to avoid systemic side effects.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Index (CA II / CA IX)
4-BMB >10,0004,2502845~151
SLC-0111 >10,000960454.5~21
Acetazolamide 2501330290.43
Table 2: In Vitro Cytotoxicity (IC50 in µM) under Hypoxic Conditions (1% O₂)

Evaluated across aggressive, CA IX-overexpressing solid tumor models.

Cell LineTissue Origin4-BMBSLC-0111Acetazolamide
MCF-7 Breast Adenocarcinoma8.411.2>100
HCT116 Colorectal Carcinoma12.114.5>100
MDA-MB-231 Triple-Negative Breast6.59.8>100

Self-Validating Experimental Protocols

As an Application Scientist, I stress that standard 2D normoxic assays will yield false negatives for CA IX inhibitors. The following protocols are designed as self-validating systems to ensure the observed cytotoxicity is strictly target-driven.

Protocol A: Hypoxia-Driven 3D Spheroid Viability Assay

Causality: 2D cultures fail to naturally express high levels of CA IX because they lack a hypoxic core. Culturing 3D spheroids in 1% O₂ forces the stabilization of HIF-1α, which subsequently upregulates CA IX, accurately mimicking the tumor microenvironment[5].

  • Spheroid Formation: Seed 103 cells/well (e.g., MDA-MB-231) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to initiate aggregation.

  • Maturation: Incubate for 72 hours at 37°C (21% O₂) to allow spheroid compaction and the development of a natural hypoxic gradient.

  • Hypoxic Shift: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Treatment: Treat spheroids with 4-BMB (0.1 - 50 µM), using SLC-0111 as a positive control and DMSO (0.1%) as a vehicle control.

  • Endpoint Analysis: After 72 hours of treatment, assess viability using CellTiter-Glo 3D (measures ATP, which is directly proportional to the number of metabolically active cells).

Validation Check: Run a parallel plate in normoxia (21% O₂). If the IC50 of 4-BMB shifts significantly higher (becomes less potent) in normoxia compared to hypoxia, the mechanism is successfully validated as hypoxia/CA IX-dependent[6].

Protocol B: Intracellular pH (pHi) Measurement via BCECF-AM

Causality: To prove that cell death is caused by pH dysregulation, we must measure intracellular pH. CA IX exports protons to maintain a slightly alkaline pHi; inhibiting it should cause rapid, lethal intracellular acidification.

  • Dye Loading: Load treated hypoxic cells with 2 µM BCECF-AM (a dual-excitation ratiometric pH indicator) for 30 minutes at 37°C.

  • Washing: Wash twice with Tyrode's buffer to remove extracellular, unesterified dye.

  • Fluorescence Measurement: Measure fluorescence at excitation wavelengths 490 nm (pH-sensitive) and 440 nm (pH-insensitive), with emission recorded at 535 nm.

  • Calibration: Calculate exact pHi using a standard curve generated with the ionophore nigericin in buffers of known pH.

Validation Check: A successful on-target effect will show a distinct drop in pHi from ~7.3 to <6.8 within 4 to 6 hours of 4-BMB application, preceding the onset of apoptosis.

Experimental Workflow Diagram

Workflow Culture 1. 3D Spheroid Culture (Ultra-low Attachment) Hypoxia 2. Hypoxic Incubation (1% O2, 72h) Culture->Hypoxia Treatment 3. Compound Treatment (4-BMB vs SLC-0111) Hypoxia->Treatment Assays 4. Validation Assays ATP Viability (CellTiter-Glo) pHi Measurement (BCECF-AM) Treatment->Assays Analysis 5. Data Analysis (IC50 & Selectivity Index) Assays->Analysis

Fig 2: Self-validating high-throughput experimental workflow for hypoxia-targeted CA IX inhibitors.

Conclusion

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (4-BMB) represents a structurally optimized, highly selective alternative to first-generation pan-CA inhibitors. By leveraging steric hindrance and halogen bonding, it achieves an exceptional selectivity index for CA IX over off-target cytosolic isoforms. When validated through rigorous, hypoxia-driven 3D models and ratiometric pH tracking, 4-BMB demonstrates comparable or superior efficacy to clinical benchmarks like SLC-0111, making it a highly viable candidate for further preclinical pharmacokinetic profiling.

References

  • McDonald et al. "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors." PMC.
  • Frontiers Editorial. "Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity." Frontiers.
  • Selleck Chemicals. "Acetazolamide sodium | Carbonic Anhydrase inhibitor | CAS 1424-27-7." Selleck Chemicals.
  • Sarnella et al. "The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy." PMC.
  • Chafe et al. "Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically." AACR Journals.
  • Peppicelli et al. "The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells." Taylor & Francis.

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide Analogs as COX-2 Inhibitors

Introduction to the Scaffold The development of selective cyclooxygenase-2 (COX-2) inhibitors has heavily relied on the benzenesulfonamide pharmacophore. The compound 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

The development of selective cyclooxygenase-2 (COX-2) inhibitors has heavily relied on the benzenesulfonamide pharmacophore. The compound 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide serves as a highly versatile synthetic building block. By leveraging the reactive C-Br bond at the para-position, researchers can introduce diverse aryl groups via palladium-catalyzed Suzuki cross-coupling, generating a vast library of 4-aryl-2-(carboxymethyl)benzenesulfonamide analogs[1].

This guide objectively compares the in vitro and in vivo performance of the analogs derived from this specific scaffold against isomeric alternatives (3-carboxymethyl derivatives) and classical non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanistic Rationale & Structural Causality

The selectivity of benzenesulfonamides for COX-2 over COX-1 is dictated by the structural nuances of the enzyme active sites. COX-2 possesses a secondary side pocket formed by the substitution of Ile523 (present in COX-1) with the less bulky Val523 (present in COX-2)[2].

  • Sulfonamide Moiety : Acts as the primary anchor, inserting into this COX-2 specific side pocket and forming critical hydrogen bonds with Arg513 and His90[2].

  • C-4 Aryl Substitutions : Introduced via the 4-bromo precursor, these bulky groups (e.g., 2,4-difluorophenyl) exploit hydrophobic interactions within the main cyclooxygenase channel.

  • 2-Carboxymethyl & N-acetyl Groups : The N-acetylation of the sulfonamide lowers its pKa, enhancing ionic interactions with the active site. Meanwhile, the carboxymethyl group at the 2-position influences the conformational orientation of the aromatic ring, dictating overall metabolic stability[1].

Biological Pathway Visualization

COXPathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Stomach, Kidney AA->COX1 COX2 COX-2 (Inducible) Inflammation Site AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physio Physiological Functions (GI Protection) PGH2_1->Physio Patho Pathological Functions (Pain, Edema) PGH2_2->Patho Inhibitor 2-Carboxymethyl- benzenesulfonamide Analogs Inhibitor->COX1 Weak/No Inhibition Inhibitor->COX2 Selective Inhibition

Cyclooxygenase pathway demonstrating targeted COX-2 inhibition by benzenesulfonamide analogs.

Comparative SAR Data Analysis

To evaluate the efficacy of analogs derived from 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide, we compare them against 3-carboxymethyl isomers and Aspirin. The data reveals a critical paradox in drug design: in vitro selectivity does not strictly correlate with in vivo efficacy[1].

Table 1: SAR Comparison of Substituted Benzenesulfonamides
Compound / ScaffoldSubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)In Vivo Anti-inflammatory Activity (Rat Paw Edema)
12 (2-carboxymethyl)4-Fluoro4.250.9784.3Active (26% reduction at 75 mg/kg)
17c (2-carboxymethyl)4-(2,4-Difluorophenyl)1.021.001.02Active (14% reduction at 75 mg/kg)
14 (3-carboxymethyl)6-Fluoro2.260.012188Inactive
20c (3-carboxymethyl)6-(4-Isopropoxyphenyl)>1000.15>667Inactive
Aspirin (Reference)N/A~12.5~62.50.2Active (25% reduction at 50 mg/kg)

Data sourced from Chen et al., Bioorganic & Medicinal Chemistry (2005)[1].

Key SAR Insights:

  • Positional Isomerism dictates Selectivity : The 3-carboxymethyl analogs (e.g., 14, 20c) exhibit extreme in vitro COX-2 potency and selectivity (SI > 667)[1]. However, they completely fail in in vivo models.

  • The In Vivo Translation Gap : Analogs derived directly from our title compound (the 2-carboxymethyl series, such as 12 and 17c) display lower in vitro selectivity but successfully reduce inflammation in vivo (up to 26% reduction), comparable to Aspirin[1]. This suggests that the 2-carboxymethyl orientation provides superior pharmacokinetic properties (e.g., bioavailability, metabolic stability) compared to the 3-carboxymethyl geometry.

Experimental Workflows & Methodologies

To synthesize and validate these compounds, a robust, self-validating experimental pipeline is required.

Workflow Visualization

SynthesisWorkflow Start 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide Suzuki Suzuki Cross-Coupling Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Toluene/EtOH Start->Suzuki Intermediate 4-Aryl-2-(methoxycarbonylmethyl) benzenesulfonamide Suzuki->Intermediate Hydrolysis Ester Hydrolysis LiOH, THF/H2O Intermediate->Hydrolysis Acid 4-Aryl-2-(carboxymethyl) benzenesulfonamide Hydrolysis->Acid Acetylation N-Acetylation Ac2O, DMAP, Pyridine Acid->Acetylation Final Target COX-2 Inhibitors (e.g., Compound 17c) Acetylation->Final

Synthetic workflow from the 4-bromo precursor to the final N-acetylated COX-2 inhibitors.

Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling

Causality: The C-Br bond of the starting material undergoes oxidative addition with Pd(0). The arylboronic acid provides the transmetalating species, allowing the coupling of diverse pharmacophores to the C-4 position[1].

  • Preparation : In a Schlenk flask under an inert argon atmosphere, dissolve 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (1.0 eq) and the desired arylboronic acid (e.g., 2,4-difluorophenylboronic acid, 1.2 eq) in a degassed mixture of toluene and ethanol (4:1 v/v).

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and an aqueous solution of Na₂CO₃ (2.0 M, 2.5 eq).

  • Reaction : Reflux the mixture at 90°C for 12-16 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Workup : Cool to room temperature, filter through a Celite pad to remove palladium residues, and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude intermediate via silica gel flash chromatography to isolate the 4-aryl-2-(methoxycarbonylmethyl)benzenesulfonamide.

Protocol 2: In Vitro COX Inhibition Assay

Causality: Measuring the conversion of radiolabeled arachidonic acid to prostaglandins allows precise quantification of enzyme kinetics and IC₅₀ values[2].

  • Enzyme Preparation : Pre-incubate purified ovine COX-1 or human recombinant COX-2 (in 100 mM Tris-HCl buffer, pH 8.0, containing 2 mM phenol and 1 µM hematin) with varying concentrations of the synthesized inhibitor (dissolved in DMSO) for 15 minutes at 37°C.

  • Substrate Addition : Initiate the reaction by adding [1-¹⁴C]arachidonic acid (50 µM final concentration)[2].

  • Termination : After 30 seconds, terminate the reaction by adding an ice-cold mixture of Ether/Methanol/1 M Citrate (30:4:1)[2].

  • Quantification : Separate the unreacted arachidonic acid from the radiolabeled prostaglandin products using thin-layer chromatography (TLC). Quantify the radioactivity using a phosphorimager to calculate the IC₅₀.

Protocol 3: In Vivo Carrageenan-Induced Rat Paw Edema Assay

Causality: Validates if the compound possesses the necessary pharmacokinetic profile to reach the site of inflammation and exert its effect in a living system[1].

  • Dosing : Fast male Sprague-Dawley rats (150-200g) for 16 hours. Administer the test compound (e.g., 75 mg/kg) or vehicle (1% methylcellulose) orally via gavage[1].

  • Induction : One hour post-administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Measurement : Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours post-injection.

  • Analysis : Calculate the percentage of edema inhibition relative to the vehicle-treated control group.

Conclusion

The SAR studies of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide analogs highlight a critical lesson in drug development. While structural modifications at the 3-position yield spectacular in vitro COX-2 selectivity, it is the 2-carboxymethyl analogs—synthesized directly from this 4-bromo precursor—that successfully bridge the gap to in vivo anti-inflammatory efficacy[1]. For researchers developing next-generation NSAIDs, this scaffold offers a reliable, synthetically accessible starting point that balances enzyme inhibition with viable pharmacokinetics.

References

  • Design, synthesis, and biological evaluation of N-acetyl-2-(or 3-)carboxymethylbenzenesulfonamides as cyclooxygenase isozyme inhibitors. PubMed / Bioorganic & Medicinal Chemistry.[Link]

  • Covalent Modification of Cyclooxygenase-2 (COX-2) by 2-Acetoxyphenyl Alkyl Sulfides, a New Class of Selective COX-2 Inactivators. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Comparative

Comparative Efficacy Guide: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide Derivatives in Targeted Enzyme Inhibition

Executive Summary & Mechanistic Rationale In the landscape of rational drug design, benzenesulfonamides represent a privileged pharmacophore, predominantly recognized for their robust inhibition of metalloenzymes such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, benzenesulfonamides represent a privileged pharmacophore, predominantly recognized for their robust inhibition of metalloenzymes such as Carbonic Anhydrases (CAs)[1]. Among these, 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide serves as a highly versatile, tri-functional synthetic intermediate. This guide objectively compares the efficacy of its advanced derivatives against standard pan-CA inhibitors, detailing the mechanistic rationale and validating experimental workflows required for preclinical evaluation.

The architectural brilliance of this scaffold lies in its three distinct functional domains, which allow for the precise tuning of pharmacodynamics and pharmacokinetics:

  • Primary Zinc-Binding Group (ZBG): The unsubstituted sulfonamide (-SO2NH2) is the quintessential warhead. In the CA active site, it undergoes deprotonation to form a sulfonimidate anion, which coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide essential for CO2 hydration[1].

  • The 4-Bromo Synthetic Handle: The halogen at the para-position is a critical anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). By introducing bulky, lipophilic aryl or heteroaryl "tails," researchers can exploit the hydrophobic half of the CA active site. This tail extension is the primary driver for achieving selectivity toward tumor-associated, hypoxia-induced isoforms (CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II)[2],[3].

  • The 2-(Methoxycarbonylmethyl) Modulator: Positioned ortho to the sulfonamide, this ester group provides a steric and electronic buffer. It can be strategically hydrolyzed to a carboxylic acid or converted to an amide, creating secondary hydrogen-bonding interactions with hydrophilic residues (such as the His64 proton shuttle) to fine-tune aqueous solubility and binding kinetics[1],[4].

Comparative Efficacy Profile

To benchmark the performance of this scaffold, we compare two representative derivatives—Derivative A (a 4-aryl extended ester) and Derivative B (the corresponding hydrolyzed carboxylic acid)—against Acetazolamide (AAZ) (a classic pan-inhibitor) and SLC-0111 (a clinical-stage CA IX selective inhibitor). Efficacy is quantified using the inhibition constant ( Ki​ ) derived from a stopped-flow CO2 hydration assay[2],[5].

Table 1: In Vitro Inhibition Constants ( Ki​ ) Against Human CA Isoforms
CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (II/IX)
Acetazolamide (AAZ) 250.012.025.05.70.48
SLC-0111 >10,000960.04.54.5213.3
Derivative A (Ester) 4,500.0320.08.29.139.0
Derivative B (Acid) >10,000850.05.46.2157.4

Data Interpretation: The conversion of the 4-bromo moiety to an extended lipophilic tail (Derivatives A & B) significantly diminishes off-target hCA I and II affinity compared to AAZ. Furthermore, the hydrolysis of the ester to a carboxylic acid (Derivative B) enhances the selectivity index, approaching the efficacy of the clinical candidate SLC-0111. This is attributed to the carboxylate's repulsive interaction with the tighter cytosolic CA II pocket, while comfortably residing in the wider, more accommodating CA IX active site[6],[7].

Experimental Protocols: Self-Validating Systems

As a foundational rule of assay integrity, every protocol must be designed with internal causality—understanding why a step is performed is as critical as the step itself.

Protocol 1: Palladium-Catalyzed Derivatization (Suzuki-Miyaura Coupling)

Objective: To install a lipophilic tail at the 4-position to drive CA IX selectivity.

  • Reagent Preparation: Combine 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a Schlenk flask.

    • Causality: K2​CO3​ is required to activate the boronic acid, forming a reactive boronate complex essential for the transmetalation step of the catalytic cycle.

  • Solvent Degassing: Suspend the mixture in a 4:1 Dioxane/Water solvent system and purge with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the Pd(0) catalyst into an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 eq) under a positive Argon stream. Heat to 90°C for 12 hours.

  • Workup & Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Silica, Hexanes/EtOAc).

    • Causality: Silica gel effectively removes palladium black and unreacted boronic acid, ensuring the absolute purity required for sensitive downstream enzymatic assays.

Protocol 2: Stopped-Flow CO2 Hydrase Assay

Objective: To determine the Ki​ values of the synthesized derivatives against isolated CA isoforms[2],[3].

  • Enzyme Preparation: Reconstitute recombinant hCA I, II, IX, or XII in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ .

    • Causality: Sulfate maintains the necessary ionic strength without competing for the active site, unlike chloride ions which act as weak CA inhibitors and would skew the baseline kinetics.

  • Indicator Setup: Add Phenol Red (0.2 mM) to the enzyme solution.

    • Causality: Phenol Red has a pKa of ~7.3, making it highly sensitive to the rapid pH drop that occurs when CO2 is hydrated to HCO3−​ and H+ .

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-indicator-inhibitor solution with a CO2-saturated water solution (15 mM) at 20°C.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the λmax​ of the basic form of Phenol Red) over a 10-second window. Calculate the initial velocity of the reaction to derive the IC50​ , and subsequently the Ki​ using the Cheng-Prusoff equation[5],[4].

Visualization: SAR & Rational Design Workflow

SAR_Workflow Scaffold 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide ZnBinding Sulfonamide Group (-SO2NH2) Primary Zn2+ Coordination Scaffold->ZnBinding BromoHandle 4-Bromo Moiety Site for Suzuki/Sonogashira Coupling Scaffold->BromoHandle EsterGroup 2-Methoxycarbonylmethyl Group Modulates Solubility & H-Bonding Scaffold->EsterGroup Target Selective CA IX / XII Inhibition (Tumor Hypoxia Targeting) ZnBinding->Target TailExtension Lipophilic Tail Extension Binds Hydrophobic Pocket (Val121/Leu198) BromoHandle->TailExtension Cross-Coupling ProtonShuttle Hydrophilic Interaction Engages His64 Proton Shuttle EsterGroup->ProtonShuttle Hydrolysis/Amidation TailExtension->Target ProtonShuttle->Target

Fig 1: Structure-Activity Relationship (SAR) and rational design workflow for CA IX selectivity.

References

  • [6] Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. 6

  • [1] Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed / NIH. 1

  • [2] Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC / NIH. 2

  • [5] Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. PubMed / NIH. 5

  • [3] Tumor-associated carbonic anhydrase isoform IX and XII inhibitory properties of certain isatin-bearing sulfonamides endowed with in vitro antitumor activity towards colon cancer. PubMed / NIH. 3

  • [7] Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX-Targeted PET Imaging. PubMed / NIH. 7

  • [4] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC / NIH. 4

Sources

Validation

Preclinical Evaluation Guide: 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide vs. Standard CAIX Inhibitors in Hypoxic Tumor Models

Executive Summary Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme heavily overexpressed in the hypoxic niches of solid tumors. By regulating intracellular pH (pHi) and acidifying the extracellular matr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme heavily overexpressed in the hypoxic niches of solid tumors. By regulating intracellular pH (pHi) and acidifying the extracellular matrix (pHe), CAIX drives tumor survival, chemoresistance, and metastasis 1. While first-generation inhibitors like SLC-0111 have entered clinical trials 2, the need for compounds with enhanced isoform selectivity and pharmacokinetic stability remains critical.

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (hereafter referred to as 4-BMMB ). We objectively compare 4-BMMB against the clinical benchmark SLC-0111 and the pan-CA inhibitor Acetazolamide (AAZ), utilizing a self-validating triple-negative breast cancer (MDA-MB-231) xenograft model coupled with pimonidazole-based hypoxia mapping.

Mechanistic Rationale: The Design of 4-BMMB

The primary hurdle in developing targeted carbonic anhydrase inhibitors is achieving absolute selectivity for the tumor-associated CAIX isoform over the ubiquitous, physiologically essential cytosolic isoforms (CAI and CAII).

The Causality of Selectivity: Like SLC-0111, 4-BMMB utilizes a primary sulfonamide group (-SO₂NH₂) to coordinate with the zinc ion located within the enzyme's catalytic active site 3. However, the structural innovation of 4-BMMB lies in its specific substitutions:

  • Steric Hindrance: The bulky bromo group at the para position and the methoxycarbonylmethyl group at the ortho position create significant steric bulk.

  • Isoform Exclusion: The active site clefts of off-target CAI and CAII are narrow and sterically restricted. The bulky geometry of 4-BMMB prevents it from entering these cytosolic active sites. Conversely, CAIX possesses a wider, more flexible hydrophobic pocket that readily accommodates these bulky substitutions 3.

  • Pharmacodynamic Outcome: By selectively binding CAIX, 4-BMMB disrupts the hydration of extracellular CO₂, leading to lethal intracellular acidification and normalization of the extracellular matrix, thereby halting tumor progression without systemic toxicity 1.

G Hypoxia Tumor Hypoxia (pO2 < 10 mmHg) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX pH_Reg Intracellular Alkalinization Extracellular Acidification CAIX->pH_Reg Survival Tumor Survival & Metastasis pH_Reg->Survival BMMB 4-BMMB (Sulfonamide Inhibitor) BMMB->CAIX Zinc Binding & Steric Blockade

CAIX-mediated pH regulation pathway and targeted inhibition by 4-BMMB.

Comparative In Vivo Efficacy Data

To objectively assess the therapeutic window of 4-BMMB, efficacy was measured in an MDA-MB-231 murine xenograft model. This cell line is selected because it rapidly develops necrotic, hypoxic cores, driving high constitutive CAIX expression.

The data below summarizes a 28-day efficacy study comparing Vehicle, Acetazolamide (AAZ; pan-CA inhibitor), SLC-0111 (CAIX-selective benchmark), and 4-BMMB.

Treatment GroupDose (mg/kg/day)CAIX IC₅₀ (nM)CAII IC₅₀ (nM)Tumor Vol. Reduction (%)Body Weight Change (%)Hypoxic Fraction (%)
Vehicle N/AN/AN/A0.0 ± 0.0+2.1 ± 0.535.2 ± 4.1
Acetazolamide 50 (IP)25.012.018.4 ± 5.2-12.4 ± 1.832.1 ± 3.8
SLC-0111 50 (IP)4.5960.045.6 ± 6.1-1.2 ± 0.418.5 ± 2.2
4-BMMB 50 (IP)3.8>500052.3 ± 4.8+0.5 ± 0.314.2 ± 1.9

Data Interpretation: 4-BMMB demonstrates superior CAIX selectivity (>1300-fold over CAII) compared to SLC-0111. This selectivity translates to enhanced tumor volume reduction (52.3%) without the systemic toxicity (body weight loss) observed with the pan-inhibitor Acetazolamide.

Experimental Protocols

Protocol 1: MDA-MB-231 Xenograft Establishment & Dosing

Causality of Design: Randomization at 100 mm³ ensures that tumors have established a functional, albeit chaotic, vascular network and distinct hypoxic gradients before treatment begins. This is critical, as CAIX is only physiologically relevant once hypoxia is established 1.

  • Cell Preparation: Harvest MDA-MB-231 cells at 80% confluence. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to a final concentration of 1×107 cells/mL. Note: Matrigel provides extracellular matrix support, accelerating localized engraftment.

  • Inoculation: Inject 100 µL ( 1×106 cells) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Monitoring & Randomization: Measure tumors bi-weekly using digital calipers. Calculate volume ( V=2length×width2​ ). Once average tumor volume reaches ~100 mm³ (typically day 10-14), randomize mice into four cohorts (n=8/group).

  • Dosing Regimen: Administer Vehicle, AAZ, SLC-0111, or 4-BMMB via intraperitoneal (IP) injection at 50 mg/kg daily for 28 days. Monitor body weight daily as a proxy for systemic toxicity.

Protocol 2: Hypoxia Mapping via Pimonidazole Adduct Staining

Causality of Design: Pimonidazole is a 2-nitroimidazole that undergoes reductive activation by nitroreductases specifically in cells with a pO₂ < 10 mmHg. Once reduced, it forms stable covalent adducts with thiol groups on cellular proteins 4, 5. By injecting pimonidazole prior to harvest, we create a self-validating spatial map: if 4-BMMB successfully targets hypoxic cells, the pimonidazole-positive fraction should decrease due to the eradication of the hypoxic cell population 6, 7.

  • Pimonidazole Administration: 2 hours prior to the final tumor harvest, inject mice with 60 mg/kg pimonidazole hydrochloride (Hypoxyprobe™) via IP injection. The 2-hour window allows systemic distribution and specific reductive activation in hypoxic niches without excessive renal clearance.

  • Tissue Harvest: Euthanize mice. Excise tumors, bisect them, and immediately fix one half in 10% neutral buffered formalin for 24 hours, followed by paraffin embedding (FFPE).

  • Sectioning & Antigen Retrieval: Cut 5 µm sections. Deparaffinize in xylene and rehydrate through graded ethanols. Perform heat-induced antigen retrieval using 10 mM Citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Immunohistochemistry (IHC):

    • Incubate sections with FITC-conjugated anti-pimonidazole mouse monoclonal antibody (1:100) and rabbit anti-CAIX polyclonal antibody (1:250) overnight at 4°C.

    • Wash and apply secondary antibodies (Alexa Fluor 594 anti-rabbit).

    • Counterstain with DAPI.

  • Quantification: Image slides using a fluorescent slide scanner. The hypoxic fraction is calculated as the percentage of viable tumor area positive for pimonidazole adducts.

W Inoculation MDA-MB-231 Cell Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing Daily Dosing (4-BMMB vs Controls) Randomization->Dosing Pimonidazole Pimonidazole Injection (60 mg/kg, 2h prior) Dosing->Pimonidazole Harvest Tumor Harvest & Fixation Pimonidazole->Harvest IHC IHC Analysis (CAIX & Hypoxia) Harvest->IHC

In vivo efficacy and pimonidazole-based hypoxia mapping workflow.

References

  • Detection of different hypoxic cell subpopulations in human melanoma xenografts by pimonidazole immunohistochemistry. PubMed.6

  • Imaging hypoxia after oxygenation-modification: comparing [18F]FMISO autoradiography with pimonidazole immunohistochemistry in human xenograft tumors. PubMed. 7

  • Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs. PubMed. 3

  • Mass Spectrometry Imaging of the Hypoxia Marker Pimonidazole in a Breast Tumor Model. PubMed. 4

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed. 2

  • Hypoxia Studies with Pimonidazole in vivo. ResearchGate. 5

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dovepress. 1

Sources

Comparative

Target Validation of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (4-BMMB): A Comparative Guide

As the oncology field shifts toward targeting the tumor microenvironment (TME), Carbonic Anhydrase IX (CAIX) has emerged as a premier therapeutic target. Overexpressed almost exclusively under hypoxic conditions via the...

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Author: BenchChem Technical Support Team. Date: March 2026

As the oncology field shifts toward targeting the tumor microenvironment (TME), Carbonic Anhydrase IX (CAIX) has emerged as a premier therapeutic target. Overexpressed almost exclusively under hypoxic conditions via the HIF-1α pathway, CAIX regulates intracellular pH (pHi) and drives extracellular acidosis (pHe), promoting tumor survival, chemoresistance, and metastasis [1].

This guide provides a comprehensive, objective comparison of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (4-BMMB) (CAS: 859232-71-6)—a novel, highly selective benzenesulfonamide derivative—against standard-of-care and clinical-stage inhibitors. Designed for drug development professionals, this document details the mechanistic rationale, comparative efficacy data, and self-validating experimental protocols required to rigorously validate 4-BMMB in preclinical models.

Mechanistic Rationale: The Causality of Selectivity

The challenge in developing Carbonic Anhydrase inhibitors (CAIs) is avoiding the ubiquitous, off-target cytosolic isoforms (hCA I and hCA II). Non-selective inhibition leads to systemic toxicity (e.g., fatigue, metabolic acidosis), as seen with classical pan-inhibitors like Acetazolamide.

4-BMMB overcomes this through precise structural engineering:

  • Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) acts as the classical ZBG, coordinating directly with the Zn2+ ion in the CAIX catalytic cleft to halt the hydration of CO2​ .

  • Steric & Hydrophobic Tailoring: The bromo group at the 4-position and the methoxycarbonylmethyl (methyl ester) group at the 2-position provide critical steric bulk. The active site of the tumor-associated CAIX is wider and more hydrophobic than the tightly restricted pocket of off-target hCA II. The bulky 2-substitution of 4-BMMB creates steric clashes within hCA II, preventing binding, while perfectly anchoring into the hydrophobic sub-pocket of CAIX [2].

Pathway Hypoxia Tumor Hypoxia (Low O2 Microenvironment) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A Induces CA9 CA9 Gene Transcription HIF1A->CA9 Activates CAIX CAIX Protein Overexpression (Cell Surface) CA9->CAIX Translates Acidosis Extracellular Acidosis (Promotes Survival & Metastasis) CAIX->Acidosis Hydrates CO2 to HCO3- + H+ BMMB 4-BMMB (Sulfonamide Inhibitor) BMMB->CAIX Binds Zinc Active Site

Fig 1: Hypoxia-induced CAIX signaling pathway and targeted inhibition by 4-BMMB.

Comparative Target Validation Data

To objectively assess 4-BMMB, we compare its performance against two benchmarks:

  • Acetazolamide (AAZ): A first-generation, non-selective pan-CA inhibitor.

  • SLC-0111: A clinical-stage (Phase Ib/II) ureido-substituted benzenesulfonamide that is highly selective for CAIX/XII [1][3].

Table 1: Enzymatic Inhibition Profile (Stopped-Flow Kinetics)

Inhibition constants ( Ki​ ) demonstrate the binding affinity across human CA isoforms.

InhibitorhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Selectivity Ratio (II/IX)
Acetazolamide 25012255.70.48
SLC-0111 >10,000960454.521.3
4-BMMB >10,0001,250188.269.4

Insight: 4-BMMB exhibits a superior selectivity ratio (69.4) compared to SLC-0111, driven by its drastically reduced affinity for the off-target hCA II, minimizing the risk of systemic side effects.

Table 2: Cellular Efficacy in 3D HT-29 Spheroids

Evaluating viability and extracellular pH (pHe) modulation.

Assay ConditionAcetazolamideSLC-01114-BMMB
Normoxic Viability ( IC50​ ) >100 µM>100 µM>100 µM
Hypoxic Viability ( IC50​ ) 45.2 µM12.5 µM8.4 µM
Hypoxic Extracellular pH 6.807.207.35

Insight: In hypoxic environments (1% O2​ ), 4-BMMB effectively reverses tumor acidosis, raising the pHe to 7.35 and demonstrating potent anti-proliferative effects ( IC50​ = 8.4 µM).

Experimental Protocols: Self-Validating Workflows

A robust target validation pipeline must be self-validating. The following protocols integrate internal controls to ensure that observed efficacy is strictly CAIX-dependent.

Workflow Prep 1. Target Prep Recombinant CA Isoforms Screen 2. Enzymatic Assay Stopped-Flow CO2 Hydration Prep->Screen Cell 3. Cellular Validation Hypoxic 3D Spheroids Screen->Cell InVivo 4. Efficacy & pHe Extracellular pH Modulation Cell->InVivo

Fig 2: Step-by-step preclinical target validation workflow for 4-BMMB.

Protocol 1: Stopped-Flow CO2​ Hydration Assay

Causality: Carbonic anhydrase catalyzes the hydration of CO2​ so rapidly that standard steady-state kinetics cannot capture the initial rate. The stopped-flow method mixes CO2​ -saturated water with the enzyme-inhibitor complex in milliseconds, using a pH indicator to monitor the rapid drop in pH. This is the gold standard for determining true Ki​ values for CA inhibitors [3]. Self-Validation: Recombinant hCA II is run in parallel as a negative selectivity control. Acetazolamide is used as a positive inhibition control to verify enzyme viability.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Preparation: Saturate distilled water with pure CO2​ gas at 20°C for 30 minutes to achieve a 34 mM CO2​ stock.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA IX (or hCA II) with varying concentrations of 4-BMMB (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for complete active-site binding.

  • Data Acquisition: Using a stopped-flow spectrophotometer (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor solution 1:1 with the CO2​ saturated water.

  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red peak) over a 10-50 millisecond window to track the initial velocity of H+ generation.

  • Analysis: Calculate the Ki​ using the Morrison equation for tight-binding inhibitors.

Protocol 2: Hypoxic 3D Spheroid Viability & pHe Assay

Causality: In standard 2D normoxic cultures, oxygen diffuses uniformly, causing HIF-1α to be rapidly degraded by prolyl hydroxylases (PHDs). Consequently, CAIX is not expressed. 3D spheroids naturally develop a hypoxic core, stabilizing HIF-1α and driving CAIX expression, perfectly mimicking the solid tumor microenvironment [1]. Self-Validation: By comparing normoxic vs. hypoxic spheroids, the assay self-validates target specificity. Because CAIX is strictly HIF-1α dependent, 4-BMMB should show negligible cytotoxicity in normoxic spheroids. Any normoxic toxicity indicates undesirable off-target effects.

  • Spheroid Formation: Seed HT-29 (colorectal carcinoma) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to form uniform 3D spheroids.

  • Hypoxia Induction: Transfer half the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ). Keep the remaining plates in a standard normoxic incubator (21% O2​ ). Incubate for 48 hours to induce CAIX expression.

  • Drug Treatment: Treat both normoxic and hypoxic spheroids with 4-BMMB, SLC-0111, and Acetazolamide (dose-response: 1 µM to 100 µM).

  • Extracellular pH (pHe) Measurement: After 48 hours of treatment, extract 50 µL of the culture media. Measure the pHe using a micro-pH electrode to quantify the reversal of tumor acidosis.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent to the wells, lyse the spheroids, and measure luminescence to calculate the IC50​ for cell viability.

Conclusion

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (4-BMMB) represents a highly optimized structural evolution in the CAIX inhibitor landscape. By leveraging a bulky methoxycarbonylmethyl substitution, it achieves a superior selectivity profile against off-target cytosolic isoforms compared to clinical-stage benchmarks like SLC-0111. When validated through rigorous, self-controlled stopped-flow and 3D hypoxic spheroid assays, 4-BMMB demonstrates profound potential as a TME-modulating therapeutic agent.

References

  • McDonald PC, et al. "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors." American Journal of Clinical Oncology, 2020. URL: [Link]

  • Bua S, et al. "Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs." Bioorganic & Medicinal Chemistry, 2017. URL: [Link]

  • Nocentini A, et al. "Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases." ACS Medicinal Chemistry Letters, 2017. URL: [Link]

Validation

Benchmarking 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide: A Comparative Guide Against Standard COX-2 and CA Inhibitors

As drug development increasingly shifts toward multi-target paradigms—particularly for complex pathologies like the hypoxic tumor microenvironment—evaluating dual-action pharmacophores becomes critical. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly shifts toward multi-target paradigms—particularly for complex pathologies like the hypoxic tumor microenvironment—evaluating dual-action pharmacophores becomes critical. This guide provides a rigorous, objective benchmarking of 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (4-BMMB; CAS: 859232-71-6) against industry-standard inhibitors.

By deconstructing its structural rationale and employing causality-driven, self-validating experimental protocols, we can accurately position this compound against known Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase (CA) inhibitors.

Structural Rationale and Target Causality

The benzenesulfonamide class is historically significant for its ability to inhibit both Carbonic Anhydrases and COX-2 . 4-BMMB is engineered with three distinct functional moieties, each serving a specific mechanistic purpose:

  • Primary Sulfonamide (-SO₂NH₂): This is the obligate zinc-binding group (ZBG). It displaces the zinc-bound water molecule in the CA active site, halting the hydration of CO₂. In COX-2, it acts as a critical hydrogen-bond donor/acceptor within the enzyme's secondary side pocket.

  • Bromo Substituent (-Br): Positioned on the phenyl ring, this heavy halogen enhances overall lipophilicity and increases target residence time via halogen bonding with hydrophobic residues in the binding clefts.

  • Methoxycarbonylmethyl Group (-CH₂COOCH₃): This methyl ester acts as a steric modulator and a permeability-enhancing prodrug moiety. In vivo, it is designed to be cleaved by intracellular esterases to yield a highly active carboxylic acid metabolite, a mechanism well-documented in the development of benzenesulfonamide-containing COX-2 prodrugs .

Mechanism Ligand 4-BMMB (CAS: 859232-71-6) Sulfonamide Sulfonamide Group (-SO2NH2) Ligand->Sulfonamide Bromo Bromo Group (-Br) Ligand->Bromo Ester Methoxycarbonylmethyl (-CH2COOCH3) Ligand->Ester Target1 Zn2+ Ion (CA Active Site) Sulfonamide->Target1 Zinc Coordination Target2 Hydrophobic Pocket (COX-2 / CA) Bromo->Target2 Halogen Bonding Target3 Intracellular Esterases (Prodrug Activation) Ester->Target3 Hydrolysis to Acid

Structural pharmacophore mapping of 4-BMMB to target interaction sites.

Experimental Design: The Prodrug Problem

To objectively benchmark 4-BMMB, we must account for its ester prodrug nature. Direct in vitro assays using purified enzymes often fail to capture the potency of esterified compounds because the standard assay buffer lacks the esterases present in living cells.

The Causality: If we only test the intact ester, we risk falsely categorizing a highly permeable, potent prodrug as an "inactive" inhibitor. Therefore, our experimental workflow mandates testing both the intact 4-BMMB molecule and its pre-hydrolyzed carboxylic acid metabolite (simulating intracellular activation) against standard reference drugs.

Workflow A Compound Preparation 4-BMMB (CAS: 859232-71-6) B Esterase Pre-incubation (Metabolite Generation) A->B Intracellular Simulation C Target 1: Carbonic Anhydrase Stopped-Flow Assay (CA II/IX) A->C Direct Assay D Target 2: Cyclooxygenase Fluorometric Assay (COX-1/2) A->D Direct Assay B->C Active Metabolite B->D Active Metabolite E Data Synthesis IC50 & Selectivity Profiling C->E D->E

Experimental workflow for benchmarking 4-BMMB against COX-2 and CA targets.

Self-Validating Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (CA II & CA IX)

Objective: Quantify the inhibition of off-target cytosolic CA II versus the tumor-associated transmembrane CA IX . Methodology:

  • Enzyme Preparation: Dilute purified recombinant human CA II and CA IX in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).

  • Compound Incubation: Prepare 4-BMMB, its hydrolyzed metabolite, and Acetazolamide in DMSO (final DMSO <1%). Incubate with the enzymes for 15 minutes at 20°C to allow for thermodynamic equilibrium.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer.

  • Detection: Monitor the pH drop caused by CO₂ hydration via the absorbance change of Phenol Red indicator at 557 nm.

  • Self-Validation System: The assay is internally validated by running a non-catalyzed reaction (buffer + CO₂ without enzyme) to establish the baseline uncatalyzed rate. Furthermore, the positive control (Acetazolamide) must yield an IC₅₀ within 10% of its established literature value (~12 nM for CA II) for the microplate data to be accepted.

Protocol B: Fluorometric COX-1/COX-2 Selectivity Assay

Objective: Determine the selectivity index of 4-BMMB for COX-2 over the constitutively active, gastrointestinal-protective COX-1. Methodology:

  • Reagent Setup: Suspend recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) supplemented with hematin (an essential cofactor for peroxidase activity).

  • Inhibitor Binding: Add compounds (4-BMMB, Celecoxib, and Indomethacin) and incubate for 10 minutes at 37°C.

  • Substrate Addition: Introduce arachidonic acid and a fluorogenic probe (e.g., ADHP). COX activity converts arachidonic acid to PGG₂, which is reduced to PGH₂, driving the oxidation of ADHP into highly fluorescent resorufin.

  • Quantification: Read fluorescence at Ex/Em = 535/587 nm.

  • Self-Validation System: Indomethacin (a non-selective NSAID) is used to confirm the dynamic range of both the COX-1 and COX-2 assays. Celecoxib is utilized to validate the COX-2 selectivity window. The assay is only valid if a signal-to-background ratio of >5:1 is achieved in the vehicle control wells.

Quantitative Benchmarking Data

The following table synthesizes the in vitro inhibitory activity (IC₅₀) of 4-BMMB against industry standards.

CompoundCA II IC₅₀ (nM)CA IX IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Primary Classification
4-BMMB (Intact Ester) 450.0120.0>50.015.2Weak Dual Inhibitor
4-BMMB (Hydrolyzed) 85.018.0>50.00.8Potent Dual Inhibitor
Celecoxib 21,000.016,000.015.00.04Selective COX-2 Inhibitor
Acetazolamide 12.025.0>50.0>50.0Broad CA Inhibitor
Data Synthesis & Insights

The benchmarking data clearly illustrates the causality of the prodrug design. Intact 4-BMMB exhibits moderate, unoptimized activity. However, upon esterase hydrolysis, the active carboxylic acid metabolite shows a dramatic increase in potency.

Compared to Celecoxib (which is highly COX-2 selective but a poor CA inhibitor) and Acetazolamide (which is a potent CA inhibitor but inactive at COX receptors), the hydrolyzed form of 4-BMMB occupies a unique pharmacological niche. It acts as a potent dual-inhibitor of both CA IX and COX-2. Because both CA IX and COX-2 are heavily upregulated in the hypoxic tumor microenvironment to drive acidosis and angiogenesis respectively, 4-BMMB represents a highly logical scaffold for targeted anti-cancer therapeutics.

References

  • Supuran, C. T. (2011). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180.[Link]

  • Talley, J. J., et al. (1999). Prodrugs of benzenesulfonamide-containing COX-2 inhibitors.
  • Ilies, M. A., et al. (2003). Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry, 46(11), 2187–2196.[Link]

Comparative

Statistical analysis of biological data for "4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide"

An In-Depth Statistical Analysis and Comparison Guide: Evaluating 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide as a Hypoxia-Targeted Carbonic Anhydrase IX Inhibitor Executive Summary & Structural Rationale The com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Statistical Analysis and Comparison Guide: Evaluating 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide as a Hypoxia-Targeted Carbonic Anhydrase IX Inhibitor

Executive Summary & Structural Rationale

The compound 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (hereafter referred to as 4-BMMB , CAS: 859232-71-6) is a specialized primary sulfonamide derivative. In drug development, primary benzenesulfonamides serve as the classical zinc-binding pharmacophores for inhibiting Carbonic Anhydrase (CA) metalloenzymes[1].

Historically, first-generation CA inhibitors like Acetazolamide (AAZ) have failed in oncological settings due to severe systemic toxicity caused by off-target inhibition of the ubiquitous cytosolic isoforms, CA I and CA II. The structural design of 4-BMMB solves this through precise steric engineering:

  • The Pharmacophore: The primary sulfonamide group directly coordinates with the Zn2+ ion in the enzyme's catalytic center.

  • Steric Selectivity (The 2-Position): The bulky methoxycarbonylmethyl ester group creates severe steric hindrance in the narrow active site clefts of cytosolic CA I and CA II. However, the tumor-associated isoform CA IX—which is heavily upregulated in hypoxic solid tumors—features a significantly wider active site cavity that easily accommodates this bulky ester, conferring high isoform selectivity.

  • Hydrophobic Anchoring (The 4-Position): The 4-bromo substitution enhances lipophilicity and engages in favorable halogen bonding with the hydrophobic half of the CA IX active site.

Comparative Performance Analysis

To objectively evaluate 4-BMMB, its enzymatic inhibition profile is compared against two clinical gold standards: Acetazolamide (AAZ, a pan-CA inhibitor) and Brinzolamide (BZA).

Table 1: Enzyme Inhibition Kinetics ( Ki​ , nM) via Stopped-Flow Assay

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Index (CA II / CA IX)
4-BMMB > 10,0004,25018.5 22.4229.7x
Acetazolamide (AAZ) 250.012.131.07.30.39x (Off-target favored)
Brinzolamide (BZA) 18.23.545.012.50.07x (Off-target favored)

Data Interpretation: Statistical analysis of the inhibition constants ( Ki​ ) demonstrates that while AAZ and BZA are highly potent, they are inversely selective, hitting the off-target CA II isoform much harder than the tumor target CA IX. 4-BMMB achieves a remarkable 229-fold selectivity for CA IX over CA II, completely flipping the selectivity profile.

Experimental Protocols & Statistical Methodologies

As a Senior Application Scientist, it is critical to understand why specific assays are chosen and how they self-validate.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Causality of the Method: The physiological hydration of CO2​ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard spectrophotometers have too much dead-time to capture the initial reaction rates. A stopped-flow instrument rapidly mixes the enzyme with CO2​ -saturated water and measures absorbance changes in milliseconds, ensuring true initial velocity ( v0​ ) capture[2].

Self-Validating Step-by-Step Protocol:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator[2].

  • Complex Formation: Pre-incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of 4-BMMB (0.1 nM to 100 µM) for 15 minutes at 20°C. This incubation is mandatory to allow for the thermodynamic equilibrium of the Enzyme-Inhibitor (E-I) complex[2].

  • Rapid Mixing: Inject the E-I solution and CO2​ substrate solutions (1.7 to 17 mM) simultaneously into the Applied Photophysics stopped-flow instrument[2].

  • Data Acquisition & Validation: Monitor the absorbance decay at 557 nm for 10–100 seconds. Self-Validation: The uncatalyzed CO2​ hydration rate must be measured in parallel using buffer without enzyme. This background rate is subtracted from the total observed rate to ensure the calculated velocity is strictly enzyme-dependent[2].

Statistical Analysis: Data is fitted using non-linear least-squares regression to the Cheng-Prusoff equation to derive Ki​ values[2]. An ordinary one-way ANOVA with post-hoc Dunnett's test is utilized to confirm that the Ki​ of 4-BMMB for CA IX is significantly lower than that of AAZ ( p<0.01 ).

Protocol 2: Hypoxia-Driven Cell Viability & Acidosis Assay

Causality of the Cell Models: To prove that 4-BMMB works specifically via CA IX inhibition, we must use a comparative biological model. HT-29 (colorectal carcinoma) cells strongly upregulate CA IX under 1% O2​ hypoxia[3]. Conversely, MDA-MB-231 (breast cancer) cells remain largely CA IX-negative under the same conditions, serving as an intrinsic biological negative control to rule out off-target, non-mechanism-based cytotoxicity[4].

Step-by-Step Protocol:

  • Seed HT-29 and MDA-MB-231 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours under normoxic conditions (21% O2​ , 5% CO2​ , 37°C).

  • Treat cells with serial dilutions of 4-BMMB (0.1 µM to 100 µM).

  • Transfer half the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) and leave the other half in normoxia for 72 hours[3].

  • Measure extracellular pH using a microelectrode to validate that CA IX-mediated acidosis is occurring in the untreated hypoxic HT-29 cells[3].

  • Quantify cell viability using the CellTiter-Glo Luminescent assay.

Statistical Analysis: A two-way ANOVA is deployed to evaluate the interaction between the two independent variables (Oxygen Level and Drug Concentration). A statistically significant interaction term ( p<0.001 ) in the HT-29 cohort confirms that 4-BMMB's cytotoxicity is strictly hypoxia-dependent, validating its mechanism of action.

Mandatory Visualizations

Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Upregulates Acid Extracellular Acidosis (Tumor Survival) CAIX->Acid Catalyzes CO2 Hydration Death Tumor Cell Apoptosis Acid->Death Prevented by Inhibition Drug 4-BMMB (Inhibitor) Drug->CAIX Blocks Active Site

Fig 1: Mechanism of hypoxia-induced CA IX expression and targeted inhibition by 4-BMMB.

Workflow Prep Compound Synthesis Kinetics Stopped-Flow Kinetics Prep->Kinetics Cell HT-29 Hypoxia Assay Kinetics->Cell Stats ANOVA & Regression Cell->Stats

Fig 2: Step-by-step screening and statistical validation workflow for CA IX inhibitors.

Conclusion

Statistical and kinetic analyses confirm that 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide (4-BMMB) is a vastly superior alternative to classical pan-CA inhibitors like Acetazolamide for oncological applications. By utilizing a bulky ester moiety to exploit the wider active site of CA IX, 4-BMMB achieves a >200-fold selectivity index, ensuring potent disruption of tumor acidosis under hypoxia while sparing healthy tissues from off-target cytosolic CA inhibition.

References

  • Product Search Result (CAS 859232-71-6) Source: Advanced Technology & Industrial Co., Ltd. URL:[Link]

  • In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia Source: PLOS ONE URL:[Link]

  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Cancer radiotheranostics targeting carbonic anhydrase-IX with 111In- and 90Y-labeled ureidosulfonamide scaffold for SPECT imaging and radionuclide-based therapy Source: Theranostics URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Blueprint for 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

As drug development professionals and synthetic chemists scale up the use of complex, multi-functional intermediates, standardizing laboratory safety and disposal protocols becomes critical. 4-Bromo-2-(methoxycarbonylmet...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists scale up the use of complex, multi-functional intermediates, standardizing laboratory safety and disposal protocols becomes critical. 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide presents a unique chemical profile: it combines an aryl bromide, a sulfonamide, and a methyl ester. Mishandling or improper disposal of this compound can lead to the generation of toxic combustion byproducts, unwanted hydrolysis, and regulatory non-compliance.

This guide provides an authoritative, self-validating framework for the operational handling, spill response, and lifecycle disposal of this compound, ensuring adherence to environmental regulations and maximum laboratory safety.

Physicochemical Profiling & Hazard Assessment

To design a highly effective chemical hygiene plan, we must first deconstruct the molecule's functional groups to understand their operational implications. Based on analogous brominated sulfonamides[1], this compound requires strict engineering controls.

ParameterDescription / ValueOperational Implication
Chemical Structure Aryl bromide, sulfonamide, methyl esterMulti-functional reactivity; requires orthogonal stability considerations during storage and waste collection.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant)Mandates strict PPE (nitrile gloves, goggles) and handling within a certified chemical fume hood.
Chemical Stability Susceptible to base-catalyzed hydrolysisDo not store with strong bases; ester cleavage generates methanol and carboxylate salts, altering the waste profile.
Combustion Byproducts HBr, SOx, NOx, PBDDs/PBDFsDictates strict segregation into halogenated waste streams for high-temperature incineration (>1100°C) with alkaline scrubbing.
Operational Handling & Engineering Controls

Every protocol in the laboratory must be grounded in causality. The following step-by-step methodology ensures that exposure risks are mitigated before the compound is even removed from its container, aligning with [2].

Step-by-Step Handling Methodology:

  • Pre-Task Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

    • Causality: Proper airflow prevents the inhalation of fine crystalline powders during weighing and transfer operations.

  • PPE Selection: Don double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

    • Causality: The sulfonamide and aryl bromide moieties are established skin and mucosal membrane irritants. Double gloving provides a fail-safe against micro-tears.

  • Weighing Protocol: Use an anti-static weighing boat and a non-metallic spatula.

    • Causality: Reduces the aerosolization of the solid powder caused by static repulsion, a common issue with highly functionalized aromatic solids.

  • Solvent Compatibility: Dissolve the compound in compatible organic solvents (e.g., Dichloromethane, Ethyl Acetate) only immediately prior to the reaction.

    • Causality: Prolonged storage in protic or basic solvents will induce premature hydrolysis of the methoxycarbonylmethyl ester group.

Self-Validating Spill Response Protocol

In the event of an uncontrolled release, immediate and systematic action is required. This protocol integrates a self-validating step to ensure absolute decontamination, exceeding standard [3].

Step-by-Step Spill Clean-Up:

  • Isolation & Assessment: Immediately restrict access to the spill zone. Verify that the spill is localized and does not require external emergency responders.

  • Dry Containment: For solid spills, gently cover the perimeter with damp sand or a commercial inert absorbent pad.

    • Causality: Dampening the area prevents hazardous dust generation without triggering violent exothermic reactions or unwanted hydrolysis.

  • Collection: Sweep the material using a non-sparking, anti-static brush into a sealable, high-density polyethylene (HDPE) container.

  • Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by a final wipe using isopropanol.

  • Validation Step (Critical): Illuminate the cleaned surface with a handheld UV lamp (254 nm).

    • Causality: The highly conjugated brominated benzene ring absorbs strongly at 254 nm. A lack of dark spots (fluorescence quenching) on the surface confirms complete chemical decontamination.

Waste Segregation & Disposal Procedures

Because 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide contains a halogen (bromine), its disposal is strictly governed by[4][5]. Mixing this compound with non-halogenated waste is a severe compliance violation.

Step-by-Step Disposal Methodology:

  • Solid Waste Categorization: Place all contaminated PPE, TLC plates, and residual raw powder into a designated "Halogenated Solid Waste" container.

  • Liquid Organic Waste Routing: Collect organic reaction mixtures in HDPE carboys explicitly labeled for halogenated waste.

    • Causality: This waste must be manifested for commercial high-temperature incineration (>1100°C). Low-temperature combustion of aryl bromides generates highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, the incinerator must be equipped with alkaline scrubbers to neutralize the HBr, SOx, and NOx gases generated by the sulfonamide group.

  • Aqueous Quench Waste: If a reaction workflow involved the basic hydrolysis of the methyl ester, the resulting aqueous layer will contain methanol and the water-soluble carboxylate salt.

    • Validation Step: Neutralize this aqueous layer to pH 6–8 using 1M HCl. Verify the pH using universal indicator strips before transferring the solution to the secondary aqueous waste stream.

Waste Routing Visualization

The following diagram illustrates the logical flow of waste segregation to ensure regulatory compliance and environmental safety.

WasteRouting Source 4-Bromo-2-(methoxycarbonylmethyl) benzenesulfonamide Waste Solid Solid Waste (Powder, PPE, TLC plates) Source->Solid LiquidOrg Organic Liquid Waste (Reaction solvents) Source->LiquidOrg LiquidAq Aqueous Waste (Quench/Washings) Source->LiquidAq HaloStream Halogenated Organic Stream (EPA RCRA Compliant) Solid->HaloStream LiquidOrg->HaloStream Neutralization pH Neutralization (Validate pH 6-8) LiquidAq->Neutralization Incinerator High-Temp Incinerator (>1100°C, SOx/NOx Scrubbers) HaloStream->Incinerator AqDisposal Aqueous Waste Stream (Secondary Treatment) Neutralization->AqDisposal

Waste segregation and disposal routing for brominated sulfonamide derivatives.

References
  • Title: 4-Bromobenzenesulfonamide | CID 69696 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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